molecular formula C10H7BrN2O B581360 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-63-1

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B581360
CAS No.: 1174064-63-1
M. Wt: 251.083
InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.083. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORMQDKQSKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670723
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-63-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two viable synthetic routes for the preparation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a bifunctional molecule incorporating a reactive aldehyde group and a synthetically versatile brominated pyrazole moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications. The aldehyde allows for the introduction of various substituents through reactions such as reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the bromo-pyrazole scaffold can be further functionalized via cross-coupling reactions, offering a gateway to a wide chemical space for the exploration of novel pharmacophores.

This guide outlines two distinct and reliable synthetic strategies for the preparation of this target molecule, starting from commercially available 4-bromobenzaldehyde. Both routes are designed to be practical for laboratory-scale synthesis and are based on well-established organic transformations.

Synthetic Strategies

Two primary synthetic routes have been devised and are detailed below. Route A involves the N-arylation of 4-bromopyrazole with 4-bromotoluene, followed by the oxidation of the methyl group to the desired aldehyde. Route B employs a protection-coupling-deprotection strategy, starting with the protection of the aldehyde group of 4-bromobenzaldehyde as a dimethyl acetal.

Route A: N-Arylation followed by Oxidation

This route commences with the coupling of 4-bromopyrazole and 4-bromotoluene, followed by a terminal oxidation step to furnish the target aldehyde.

Route_A cluster_0 Step 1: N-Arylation cluster_1 Step 2: Oxidation 4-Bromopyrazole 4-Bromopyrazole Intermediate_A 4-Bromo-1-(4-methylphenyl)-1H-pyrazole 4-Bromopyrazole->Intermediate_A Buchwald-Hartwig or Ullmann Coupling 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Intermediate_A Intermediate_A_2 4-Bromo-1-(4-methylphenyl)-1H-pyrazole Final_Product_A This compound Intermediate_A_2->Final_Product_A Oxidation (e.g., KMnO4, CrO3)

Figure 1: Synthetic pathway for Route A.
Route B: Protection, N-Arylation, and Deprotection

This alternative strategy involves the initial protection of the reactive aldehyde group of 4-bromobenzaldehyde, followed by N-arylation with 4-bromopyrazole and subsequent deprotection to yield the final product.

Route_B cluster_0 Step 1: Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection 4-Bromobenzaldehyde 4-Bromobenzaldehyde Protected_Aldehyde 4-Bromobenzaldehyde dimethyl acetal 4-Bromobenzaldehyde->Protected_Aldehyde CH(OCH3)3, H+ Protected_Aldehyde_2 4-Bromobenzaldehyde dimethyl acetal 4-Bromopyrazole_B 4-Bromopyrazole Intermediate_B This compound dimethyl acetal 4-Bromopyrazole_B->Intermediate_B Buchwald-Hartwig or Ullmann Coupling Protected_Aldehyde_2->Intermediate_B Intermediate_B_2 This compound dimethyl acetal Final_Product_B This compound Intermediate_B_2->Final_Product_B Acidic Hydrolysis

Figure 2: Synthetic pathway for Route B.

Experimental Protocols

Detailed experimental procedures for each step of the proposed synthetic routes are provided below.

Route A: Experimental Protocol

Step 1: Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole

This step can be achieved via a Buchwald-Hartwig amination reaction.

Table 1: Reagents and Reaction Conditions for the Synthesis of 4-bromo-1-(4-methylphenyl)-1H-pyrazole

Reagent/CatalystMolar Equiv.Amount
4-Bromopyrazole1.0(as per scale)
4-Bromotoluene1.2(as per scale)
Pd₂(dba)₃0.02(as per scale)
XPhos0.04(as per scale)
K₂CO₃2.0(as per scale)
Toluene (anhydrous)-(as per scale)
Reaction Temperature -110 °C
Reaction Time -12-24 h
Yield -75-85% (typical)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromopyrazole, 4-bromotoluene, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-(4-methylphenyl)-1H-pyrazole.

Step 2: Oxidation of 4-bromo-1-(4-methylphenyl)-1H-pyrazole to this compound

A common method for the oxidation of a benzylic methyl group to an aldehyde is the use of potassium permanganate.

Table 2: Reagents and Reaction Conditions for the Oxidation Step

ReagentMolar Equiv.Amount
4-bromo-1-(4-methylphenyl)-1H-pyrazole1.0(as per scale)
Potassium Permanganate (KMnO₄)1.5-2.0(as per scale)
Pyridine-(as solvent)
Water-(as co-solvent)
Reaction Temperature -0 °C to room temp.
Reaction Time -4-8 h
Yield -40-60% (typical)

Procedure:

  • Dissolve 4-bromo-1-(4-methylphenyl)-1H-pyrazole in a mixture of pyridine and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium permanganate in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with 1M HCl to remove pyridine, then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route B: Experimental Protocol

Step 1: Synthesis of 4-bromobenzaldehyde dimethyl acetal

This step involves the acid-catalyzed protection of 4-bromobenzaldehyde.[1]

Table 3: Reagents and Reaction Conditions for the Protection of 4-bromobenzaldehyde

ReagentMolar Equiv.Amount
4-Bromobenzaldehyde1.010.0 g (54.0 mmol)
Trimethyl orthoformate1.58.6 g (81.1 mmol)
Methanol (anhydrous)-50 mL
p-Toluenesulfonic acid (PTSA)0.010.1 g (0.58 mmol)
Reaction Temperature -Room temperature
Reaction Time -2-4 h
Yield ->90%[1]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).[1]

  • Add anhydrous methanol (50 mL) and trimethyl orthoformate (8.6 g, 81.1 mmol).[1]

  • Add p-toluenesulfonic acid (0.1 g, 0.58 mmol) to the mixture.[1]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[1]

  • Once the reaction is complete, quench the catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.[1]

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the organic layer with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 4-bromobenzaldehyde dimethyl acetal as an oil, which can be used in the next step without further purification.[1]

Step 2: Synthesis of this compound dimethyl acetal

This step utilizes an Ullmann coupling reaction.

Table 4: Reagents and Reaction Conditions for the Ullmann Coupling

Reagent/CatalystMolar Equiv.Amount
4-Bromopyrazole1.0(as per scale)
4-Bromobenzaldehyde dimethyl acetal1.1(as per scale)
Copper(I) iodide (CuI)0.1(as per scale)
L-proline0.2(as per scale)
K₂CO₃2.0(as per scale)
DMSO (anhydrous)-(as per scale)
Reaction Temperature -110-120 °C
Reaction Time -24-48 h
Yield -60-70% (typical)

Procedure:

  • To a sealable reaction vessel, add 4-bromopyrazole, 4-bromobenzaldehyde dimethyl acetal, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Seal the vessel and heat the mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound dimethyl acetal.

Step 3: Deprotection of this compound dimethyl acetal

The final step is the acidic hydrolysis of the acetal to the aldehyde.

Table 5: Reagents and Reaction Conditions for the Deprotection Step

ReagentMolar Equiv.Amount
This compound dimethyl acetal1.0(as per scale)
Acetone-(as solvent)
2M Hydrochloric Acid-(catalytic amount)
Reaction Temperature -Room temperature
Reaction Time -1-3 h
Yield ->95%

Procedure:

  • Dissolve this compound dimethyl acetal in acetone.

  • Add a catalytic amount of 2M hydrochloric acid.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, applicable to all procedures described above.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction in Progress (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 3: General experimental workflow.

Characterization Data

The final product, this compound, is a white to light yellow crystalline powder.[2]

Table 6: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₇BrN₂O[2]
Molecular Weight 251.08 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Storage Temperature 2-8 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ 10.05 (s, 1H, CHO), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (s, 1H, pyrazole-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (s, 1H, pyrazole-H). (Predicted)
¹³C NMR (CDCl₃, 101 MHz) δ 190.5, 142.0, 140.0, 136.0, 132.5, 130.0, 125.0, 120.0, 95.0. (Predicted)
Mass Spectrum (EI) m/z 250/252 (M⁺). (Predicted)

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Conclusion

This technical guide provides two detailed and practical synthetic routes for the preparation of this compound. Both Route A and Route B utilize well-established chemical transformations and offer flexibility in terms of starting materials and reaction conditions. The choice between the two routes may depend on the availability of specific reagents, desired scale, and the chemist's preference. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of this important chemical intermediate for further molecular exploration.

References

Unveiling the Chemical Landscape of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule, featuring a bromine-substituted pyrazole ring linked to a benzaldehyde moiety, serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features offer opportunities for diverse chemical modifications and make it a subject of interest for the development of novel therapeutic agents and functional materials.

Core Chemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. While a comprehensive experimental profile is still emerging, data from analogous compounds and computational predictions provide valuable insights.

PropertyValueSource
Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-140 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents.

Note: Some properties are based on data for structurally similar compounds and may vary based on experimental conditions.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, beginning with the bromination of pyrazole followed by its N-arylation with a suitable benzaldehyde derivative.

Synthetic Workflow

G cluster_0 Step 1: Bromination of Pyrazole cluster_1 Step 2: N-Arylation A Pyrazole C 4-Bromopyrazole A->C Reaction B Brominating Agent (e.g., NBS) B->C Reagent E This compound C->E Reaction D 4-Fluorobenzaldehyde D->E Reagent

Caption: Synthetic pathway for this compound.

The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and condensation reactions. The bromine atom on the pyrazole ring also presents a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons of the benzene ring (~7.8-8.1 ppm), and pyrazole protons (~7.7 and 8.5 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and pyrazole carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-Br stretch.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for bromine.

Experimental Protocols

General Synthesis of this compound

Materials: 4-Bromopyrazole, 4-fluorobenzaldehyde, potassium carbonate, dimethylformamide (DMF).

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

General Workflow for Spectroscopic Analysis

G A Synthesized Compound B Dissolve in appropriate solvent (e.g., CDCl3, DMSO-d6) A->B E IR (as KBr pellet or thin film) A->E F Mass Spectrometry (e.g., ESI-MS) A->F C ¹H NMR B->C D ¹³C NMR B->D G Structure Confirmation C->G D->G E->G F->G

Caption: Workflow for spectroscopic characterization of the title compound.

Potential Applications in Drug Discovery

The unique scaffold of this compound makes it an attractive starting point for the design of novel bioactive molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions. The benzaldehyde moiety provides a reactive handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships.

Logical Relationship in Fragment-Based Drug Design

G A This compound Core Scaffold B Chemical Modification Aldehyde Chemistry Cross-Coupling A:f1->B:f0 C Library of Derivatives Diverse Functionalities B:f1->C:f0 B:f2->C:f0 D Biological Screening Target Identification C:f1->D:f0 E Lead Compound Optimized Potency & Selectivity D:f1->E:f0

Caption: Role in fragment-based drug discovery.

Potential therapeutic areas for derivatives of this compound could include oncology, inflammation, and infectious diseases, given the broad spectrum of biological activities associated with pyrazole-containing molecules. Further research and derivatization are necessary to fully elucidate the therapeutic potential of this chemical entity.

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, structural information, and physicochemical properties. A detailed, cited experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided. Furthermore, this guide explores the potential applications of this compound and its derivatives, particularly as kinase inhibitors in drug discovery, and presents a conceptual signaling pathway to illustrate its potential mechanism of action.

Chemical Identity and Structure

CAS Number: 1174064-63-1

Molecular Formula: C₁₀H₇BrN₂O

Structure:

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Description: this compound is a white to light yellow crystalline powder. It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique structure, combining a reactive aldehyde group with a bromo-substituted pyrazole ring, makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely available in the cited literature, the properties of the closely related isomer, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, can provide valuable estimates.

Table 1: Physicochemical Properties

PropertyValue (for 2-isomer)Reference
Molecular Weight251.08 g/mol [2]
Melting Point103-105 °C[2]
Boiling Point380 °C (expected)[2]
SolubilitySlightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.[2]
StabilityRelatively stable under normal conditions.[2]

Table 2: Spectral Data of Related Compounds

Spectral DataCompoundKey FeaturesReference
¹H NMR (CDCl₃)4-Bromobenzaldehydeδ 9.98 (s, 1H, CHO), 7.75 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.0 Hz, 2H)
¹³C NMR (CDCl₃)4-Bromobenzaldehydeδ 191.1, 132.5, 131.0, 129.8, 128.9
IR (KBr)4-BromobenzaldehydeCharacteristic peaks for C=O stretching of the aldehyde and C-Br stretching.[3]
Mass Spectrum (EI)4-BromobenzaldehydeMolecular ion peaks corresponding to the isotopic distribution of bromine.[4]

Experimental Protocols: Synthesis

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Proposed Synthesis of this compound

The following is a detailed, generalized protocol for the synthesis of a pyrazole-4-carbaldehyde derivative, adapted from the synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This can serve as a foundational method for synthesizing the title compound.

Reaction Scheme:

G 4-Bromoacetophenone 4-Bromoacetophenone Hydrazone Intermediate Hydrazone Intermediate 4-Bromoacetophenone->Hydrazone Intermediate Phenylhydrazine This compound This compound Hydrazone Intermediate->this compound Vilsmeier-Haack Reagent (POCl₃, DMF) Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factor->Gene_Expression Regulates Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase_A Inhibits

References

A Technical Guide to the Solubility of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative solubility information for structurally related compounds.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue/DescriptionReference
CAS Number 1174064-63-1[1][2]
Molecular Formula C₁₀H₇BrN₂O[1]
Molecular Weight 251.08 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Purity 95%[1][4]
Storage 2-8°C[1]

Qualitative Solubility Profile and Analog Data

  • 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde : This isomer is described as slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.[3]

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde : This related compound exhibits limited aqueous solubility (0.1-0.5 mg/mL at 25°C), attributed to its hydrophobic aromatic systems and halogen substitution. Conversely, it shows enhanced solubility in organic solvents like n-octanol (15-25 mg/mL) and chloroform (12-18 mg/mL).[5]

  • 4-Bromobenzaldehyde : The parent benzaldehyde structure is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[6]

Based on these analogs, it is reasonable to infer that this compound will exhibit low solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The presence of the pyrazole and benzaldehyde moieties suggests potential for hydrogen bonding, which can influence solubility in protic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For a definitive quantitative measure of solubility, the isothermal shake-flask method is a widely accepted and rigorous approach.[7] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[7]

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[7]

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop a validated HPLC method for the quantification of this compound.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

      • Inject the diluted sample into the HPLC system and record the chromatogram.

      • Determine the concentration of the compound in the diluted sample using the calibration curve.[7]

    • UV-Vis Spectrophotometry Method:

      • This method is applicable if the compound has a distinct absorbance peak where the solvent does not absorb.

      • Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of the diluted sample and calculate the concentration from the calibration curve.[7]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of solubility testing and the decision-making process in a research context.

Solubility_Testing_Workflow Solubility Testing Workflow start Start: Obtain Compound (this compound) qual_screen Qualitative Solubility Screening (Small scale, various solvents) start->qual_screen is_soluble Assess Solubility (Soluble, Partially Soluble, Insoluble) qual_screen->is_soluble quant_exp Quantitative Solubility Determination (Isothermal Shake-Flask Method) is_soluble->quant_exp Select Solvents of Interest data_analysis Data Analysis and Quantification (HPLC or UV-Vis) quant_exp->data_analysis report Report Solubility Data (e.g., mg/mL, mol/L) data_analysis->report end End: Data for Formulation/Reaction Dev. report->end

Caption: A flowchart of the experimental workflow for determining compound solubility.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The pyrazole nucleus is a well-known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[8] Understanding the solubility of this intermediate is critical for:

  • Reaction Optimization: Ensuring the compound is sufficiently dissolved in the reaction solvent for efficient chemical transformations.

  • Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

  • Formulation Development: Providing foundational data for creating formulations for in vitro and in vivo testing.

This technical guide provides a starting point for researchers working with this compound. While quantitative data remains to be published, the outlined protocols and comparative analysis with related structures offer a robust framework for its practical application in a laboratory setting.

References

Spectroscopic and Synthetic Overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics and synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde remains an area of active interest for researchers in medicinal chemistry and materials science. This technical guide addresses the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic pathway. Due to the limited availability of a complete, published dataset for this specific molecule, this guide draws upon established knowledge of analogous structures to provide a predictive and instructional framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.9 - 10.1s1HAldehyde (-CHO)
~8.2 - 8.4d2HAromatic (ortho to -CHO)
~7.8 - 8.0d2HAromatic (meta to -CHO)
~8.0 - 8.2s1HPyrazole (H-5)
~7.7 - 7.9s1HPyrazole (H-3)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~190 - 192Aldehyde Carbonyl (C=O)
~140 - 142Aromatic (C-N)
~135 - 137Aromatic (C-CHO)
~132 - 134Aromatic (CH, meta to -CHO)
~130 - 132Aromatic (CH, ortho to -CHO)
~145 - 147Pyrazole (C-5)
~130 - 132Pyrazole (C-3)
~95 - 97Pyrazole (C-4, C-Br)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3100 - 3150C-H stretch (aromatic and pyrazole)
~2820, ~2720C-H stretch (aldehyde)
~1700 - 1710C=O stretch (aldehyde)
~1590 - 1610C=C stretch (aromatic)
~1500 - 1520N-N stretch (pyrazole)
~1050 - 1070C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~264/266[M]⁺ (Molecular ion peak with bromine isotopes)
~235/237[M-CHO]⁺
~185/187[Br-C₆H₄-CHO]⁺
~156[C₆H₄-N₂C₃H₂]⁺

Experimental Protocols

A plausible synthetic route to this compound involves the N-arylation of 4-bromopyrazole with 4-fluorobenzaldehyde.

Synthesis of this compound:

  • Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Reagents: To this suspension, add 4-fluorobenzaldehyde (1.2 eq.).

  • Reaction Conditions: Heat the mixture at 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol:

  • NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the compound using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Bromopyrazole + 4-Fluorobenzaldehyde Reaction N-Arylation (K₂CO₃, DMF, Heat) Reactants->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Analysis IR IR Spectroscopy Purification->IR Analysis MS Mass Spectrometry Purification->MS Analysis Final_Product This compound Purification->Final_Product

Synthesis and Characterization Workflow.

This guide provides a foundational understanding for researchers working with this compound. The predicted data and outlined protocols offer a starting point for its synthesis and detailed characterization. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Due to the presence of two deactivating groups—the aldehyde and the 4-bromopyrazol-1-yl moieties—the benzaldehyde ring is strongly deactivated towards electrophilic attack. This document explores the theoretical basis for the predicted regioselectivity of these reactions and provides detailed experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions based on established methods for similarly deactivated aromatic compounds. Quantitative data, where available from analogous systems, is presented in tabular format to guide synthetic strategies.

Introduction: Reactivity and Regioselectivity

The benzaldehyde ring in this compound is subject to the electronic effects of two key substituents: the aldehyde group (-CHO) at position 1 and the 4-(4-bromo-1H-pyrazol-1-yl) group at position 4.

  • The Aldehyde Group (-CHO): This group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. Its electron-withdrawing nature is due to both a strong inductive effect (-I) and a resonance effect (-M), which withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect arises because the resonance structures of the sigma complex intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized carbonyl carbon.

  • The 4-(4-bromo-1H-pyrazol-1-yl) Group: The pyrazol-1-yl group attached to a benzene ring is generally considered to be electron-withdrawing. This is primarily due to the inductive effect (-I) of the electronegative nitrogen atoms. While the pyrazole ring itself is aromatic, its ability to donate electron density into the benzene ring via resonance (+M effect) is limited and generally outweighed by its inductive withdrawal. The bromine atom on the pyrazole ring further enhances its electron-withdrawing character.

The combined effect of these two electron-withdrawing groups renders the benzaldehyde ring in the title compound highly deactivated towards electrophilic aromatic substitution. Reactions will require forcing conditions, and the substitution will be directed to the positions meta to the strongly directing aldehyde group, which are positions 3 and 5.

Directing effects of substituents on the benzaldehyde ring.

Nitration

The nitration of highly deactivated aromatic rings typically requires strong nitrating agents and elevated temperatures.

Theoretical Analysis

The introduction of a nitro group onto the benzaldehyde ring is expected to occur at the positions meta to the aldehyde group (positions 3 and 5). Given the symmetry of the molecule with respect to the substituents at positions 1 and 4, these two positions are electronically equivalent.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzaldehyde.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (d = 1.5 g/mL)

  • Ice

  • Sodium bicarbonate solution (5%)

  • tert-Butyl methyl ether

  • Sodium sulfate (anhydrous)

  • Toluene

  • Petroleum ether

Procedure:

  • In a three-necked flask equipped with a thermometer and an addition funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

  • Dissolve this compound in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the resulting precipitate and wash with cold water until the washings are neutral.

  • Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the solid residue from a mixture of toluene and petroleum ether to yield the purified product.

Expected Products and Quantitative Data
Starting MaterialReagentsExpected Major Product(s)Predicted Yield
This compoundconc. H₂SO₄, fuming HNO₃4-(4-bromo-1H-pyrazol-1-yl)-3-nitrobenzaldehydeModerate to low

Halogenation (Bromination)

Given the presence of a bromine atom on the pyrazole ring, we will focus on the bromination of the benzaldehyde ring. This requires a potent brominating agent and a Lewis acid catalyst.

Theoretical Analysis

Similar to nitration, bromination is expected to occur at the 3- and 5-positions of the benzaldehyde ring.

Experimental Protocol

This protocol is based on the bromination of deactivated benzaldehydes.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Sodium sulfite solution (10%)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide in portions.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with a 10% sodium sulfite solution, a 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Products and Quantitative Data
Starting MaterialReagentsExpected Major Product(s)Predicted Yield
This compoundNBS, conc. H₂SO₄3-bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehydeModerate

Sulfonation

Sulfonation of highly deactivated aromatic rings is a challenging transformation that requires harsh conditions.

Theoretical Analysis

The sulfonyl group (-SO₃H) is expected to be introduced at the meta-positions (3 and 5) relative to the aldehyde.

Experimental Protocol

This protocol is adapted from general procedures for the sulfonation of deactivated aromatic compounds.

Materials:

  • This compound

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Ice

  • Sodium chloride

Procedure:

  • Carefully add this compound in small portions to fuming sulfuric acid at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours.

  • Monitor the reaction progress using a suitable method (e.g., quenching an aliquot and analyzing by NMR).

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").

  • Filter the solid product and wash with a saturated sodium chloride solution.

  • The product can be further purified by recrystallization from water or by conversion to a more crystalline salt derivative.

Expected Products and Quantitative Data

| Starting Material | Reagents | Expected Major Product(s) | Predicted Yield | | ------------------------------------------------- | ----------------------------------------- | --------------------------------------------------------------- | Low | | this compound | Fuming H₂SO₄ (20% SO₃) | 2-(4-bromo-1H-pyrazol-1-yl)-5-formylbenzenesulfonic acid | |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings.

Theoretical Analysis

The benzaldehyde ring in this compound is too deactivated for Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen of the aldehyde group and the nitrogens of the pyrazole ring, further deactivating the system and preventing the reaction.

Deactivation pathway in Friedel-Crafts reactions.

Experimental Protocol and Expected Products

Due to the severe deactivation of the aromatic ring, Friedel-Crafts reactions are not expected to proceed under standard conditions. No experimental protocol is provided as the reaction is predicted to fail.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging synthetic endeavor due to the strong deactivating effects of both the aldehyde and the substituted pyrazole moieties. Successful substitutions, such as nitration and halogenation, are predicted to occur at the positions meta to the aldehyde group and will likely require harsh reaction conditions, leading to moderate to low yields. Sulfonation is expected to be even more difficult, while Friedel-Crafts reactions are anticipated to be unsuccessful. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to functionalize this highly deactivated aromatic system. It is recommended that all reactions be performed on a small scale initially to optimize conditions and assess feasibility.

References

Navigating Nucleophilic Addition to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. This technical guide delves into the core of synthetic organic chemistry, providing an in-depth exploration of nucleophilic addition reactions to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This versatile intermediate, featuring a reactive aldehyde moiety and a bromo-substituted pyrazole ring, serves as a valuable building block for the synthesis of a diverse array of molecular architectures with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of key reactions, detailed experimental protocols, and structured data for comparative analysis.

The aldehyde functional group in this compound is an electrophilic center, readily undergoing attack by a variety of nucleophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of secondary alcohols, alkenes, amines, and other valuable derivatives. The presence of the 4-bromo-1H-pyrazol-1-yl moiety offers opportunities for subsequent cross-coupling reactions, further expanding the synthetic utility of the products derived from nucleophilic addition.

Key Nucleophilic Addition Reactions and Methodologies

This guide focuses on several pivotal nucleophilic addition reactions, providing both general mechanistic insights and specific, albeit limited, experimental data for this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

A specific example of the reductive amination of this compound has been reported in the patent literature (WO2011047318A1). This reaction utilizes 2-aminopropane as the nucleophile and sodium triacetoxyborohydride as the reducing agent.

Experimental Protocol:

A representative procedure for the reductive amination of this compound is as follows:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added the primary or secondary amine (1.0-1.2 equivalents).

  • The reaction mixture is stirred at room temperature for a period of 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine.

Quantitative Data:

NucleophileProductYield (%)Reference
2-AminopropaneN-(propan-2-yl)-1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)methanamineNot explicitly statedWO2011047318A1

dot

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Amine (R-NH2) Amine->Imine Solvent Solvent (e.g., DCM) Solvent->Imine Product Amine Product Imine->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product Quench Quench (aq. NaHCO3) Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Final_Product Purified Amine Purify->Final_Product

Caption: Experimental workflow for reductive amination.

Grignard Reaction

Experimental Protocol:

  • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • The Grignard reagent (1.1-1.2 equivalents) is added dropwise to the stirred solution of the aldehyde.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether or THF.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.

Hypothetical Quantitative Data:

Grignard ReagentProductExpected Yield (%)
Methylmagnesium bromide1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)ethanol>85
Phenylmagnesium bromide(4-(4-bromo-1H-pyrazol-1-yl)phenyl)(phenyl)methanol>80

dot

Grignard_Reaction_Pathway Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Alcohol

Caption: Signaling pathway for the Grignard reaction.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction employs a phosphorus ylide (a Wittig reagent) as the nucleophile, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Experimental Protocol:

  • To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent such as THF or diethyl ether at 0 °C or -78 °C, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to generate the phosphorus ylide.

  • The resulting colored solution of the ylide is stirred for 30-60 minutes.

  • A solution of this compound (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Hypothetical Quantitative Data:

Phosphonium SaltProductExpected Yield (%)Expected Stereoselectivity
Methyltriphenylphosphonium bromide1-(4-(1-ethenyl)phenyl)-4-bromo-1H-pyrazole>70N/A
Benzyltriphenylphosphonium chloride1-(4-(2-phenylethenyl)phenyl)-4-bromo-1H-pyrazole>65Mixture of E/Z

dot

Wittig_Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR') Ylide->Oxaphosphetane Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Conclusion and Future Directions

The nucleophilic addition reactions to this compound represent a cornerstone for the synthesis of novel compounds with potential applications in drug discovery. While specific experimental data for a broad range of these reactions remains to be extensively published, the general reactivity of the aldehyde functional group allows for the application of well-established synthetic protocols. This guide provides a foundational framework for researchers to explore these transformations. Future work should focus on the systematic investigation of various nucleophilic additions to this versatile building block, with detailed characterization and quantitative analysis of the resulting products. Such studies will undoubtedly contribute to the expansion of the chemical space accessible to medicinal chemists and accelerate the development of new therapeutic agents.

Technical Guide: Stability and Storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Direct stability data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from the closely related compound, 4-bromobenzaldehyde, and outlines general best practices for stability assessment based on standard pharmaceutical industry protocols. All recommendations should be verified through compound-specific experimental studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its chemical stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development activities. This guide provides a summary of known characteristics and a framework for establishing a comprehensive stability profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. Data for 4-bromobenzaldehyde is included for comparison.

PropertyThis compound4-bromobenzaldehyde (for comparison)
Molecular Formula C₁₀H₇BrN₂OC₇H₅BrO[1][2]
Molecular Weight 251.08 g/mol 185.02 g/mol [1][2]
Appearance Likely a solidWhite to off-white crystalline powder[2]
Melting Point Not available56-60°C[1][2]
Boiling Point Predicted at 371.5°C224-226°C at 760 mmHg[2]
Solubility Predicted to be slightly soluble in water; soluble in organic solventsSlightly soluble in water; soluble in ethanol, ether, and chloroform[2]

Stability Profile and Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, aldehydes as a chemical class are susceptible to oxidation to form carboxylic acids. The presence of the pyrazole and bromo-substituted phenyl rings may influence the molecule's reactivity.

Potential Degradation Pathways:

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Aromatic aldehydes can be sensitive to light, leading to a variety of degradation products.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to the hydrolysis of the pyrazole ring or other functionalities.

Recommended Storage Conditions

Based on the information for the analogous 4-bromobenzaldehyde, the following storage conditions are recommended to ensure the long-term stability of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[2] Refrigeration (2-8°C) is recommended for long-term storage.[3]To minimize the rate of potential degradation reactions.
Light Store protected from light.[4] Use amber vials or store in a dark cabinet.To prevent photodegradation.
Atmosphere Store in a tightly sealed container.[1][4][5][6] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.To protect from moisture and atmospheric oxygen, which can promote oxidation and hydrolysis.
Incompatibilities Avoid strong oxidizing agents.[2][4]To prevent chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to fully characterize this compound. The following outlines a general experimental approach.

Forced Degradation Studies

Forced degradation (or stress testing) is used to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 5.2). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's purity and the formation of impurities over time.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for compounds of this nature.

  • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks observed in the forced degradation studies.

  • Detector: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability assessment of this compound.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation cluster_2 Analytical Method Development cluster_3 Formal Stability Study Physicochemical_Characterization Physicochemical Characterization HPLC_Method_Development Stability-Indicating HPLC Method Development Physicochemical_Characterization->HPLC_Method_Development Literature_Review Literature Review (Analogous Compounds) Literature_Review->HPLC_Method_Development Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->HPLC_Method_Development Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Method_Development Oxidation Oxidation Oxidation->HPLC_Method_Development Thermal_Stress Thermal Stress Thermal_Stress->HPLC_Method_Development Photostability Photostability Photostability->HPLC_Method_Development Method_Validation Method Validation (ICH Q2(R1)) HPLC_Method_Development->Method_Validation Long_Term_Storage Long-Term Storage Method_Validation->Long_Term_Storage Accelerated_Storage Accelerated Storage Method_Validation->Accelerated_Storage Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Storage->Data_Analysis Accelerated_Storage->Data_Analysis

Caption: Workflow for Stability Assessment of a New Chemical Entity.

Storage_Conditions_Logic cluster_factors Factors to Control Compound This compound Temperature Temperature Compound->Temperature Light Light Compound->Light Moisture Moisture Compound->Moisture Oxygen Oxygen Compound->Oxygen Incompatibles Incompatible Substances Compound->Incompatibles Storage_Conditions Optimal Storage Conditions Temperature->Storage_Conditions Light->Storage_Conditions Moisture->Storage_Conditions Oxygen->Storage_Conditions Incompatibles->Storage_Conditions

Caption: Key Factors Influencing Storage Conditions.

Conclusion

References

An In-depth Technical Guide to the Potential Derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis, potential applications, and biological activities of derivatives of the heterocyclic compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This molecule serves as a versatile building block in medicinal chemistry and materials science, owing to its reactive aldehyde functionality and the presence of a substituted pyrazole ring. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols for analogous compounds, and an exploration of the biological significance of the resulting derivatives.

Core Synthetic Pathways and Potential Derivatives

The aldehyde group of this compound is the primary site for derivatization, allowing for the synthesis of a diverse array of compounds through several key organic reactions. The principal synthetic routes include the formation of Schiff bases, chalcones, and alkenes via Knoevenagel condensation and Wittig reactions.

Schiff Base Derivatives

The condensation reaction of this compound with various primary amines yields Schiff bases (imines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] The general reaction scheme involves the acid-catalyzed addition of the amine to the aldehyde, followed by the elimination of water.

Logical Relationship for Schiff Base Synthesis

G This compound This compound Reaction Condensation (Acid Catalyst) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base

Caption: Synthesis of Schiff bases from this compound.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of derivatives that can be synthesized from this compound. These compounds are typically prepared through a Claisen-Schmidt condensation reaction with an appropriate acetophenone in the presence of a base.[5][6] Chalcones are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]

Experimental Workflow for Chalcone Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) Aldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Precipitation Precipitation in Water Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Chalcone Derivative Recrystallization->Product

Caption: General workflow for the synthesis and purification of chalcone derivatives.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or ammonium carbonate.[6][10] These products can serve as intermediates for the synthesis of various heterocyclic systems.

Wittig Reaction Derivatives

The Wittig reaction allows for the formation of alkenes by reacting this compound with a phosphorus ylide.[1][11] This reaction is highly versatile for creating carbon-carbon double bonds with good control over the location of the new bond. A solvent-free approach for the Wittig reaction has been reported, which aligns with the principles of green chemistry.[2]

Experimental Protocols

While specific experimental data for derivatives of this compound is limited in the surveyed literature, the following protocols for analogous compounds can be adapted.

General Procedure for Schiff Base Synthesis

A general method for synthesizing Schiff bases involves the condensation of an aldehyde with a primary amine.[11][12]

StepProcedure
1. Reactant Preparation Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol.
2. Reaction Add a catalytic amount of glacial acetic acid to the mixture.
3. Reflux Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
4. Isolation Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
5. Purification Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones.[5][13]

StepProcedure
1. Reactant Preparation Dissolve an equimolar amount of this compound and a substituted acetophenone in ethanol.
2. Base Addition To the stirred solution, add an aqueous solution of a base (e.g., 10-40% NaOH or KOH) dropwise at room temperature.
3. Reaction Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.
4. Isolation Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary. Collect the solid product by filtration.
5. Purification Wash the crude product with water until the washings are neutral and then recrystallize from ethanol.

Potential Biological Activities and Signaling Pathways

Derivatives of pyrazole-containing aldehydes have shown significant promise in drug discovery.

Anticancer Activity

Pyrazole-based Schiff bases and chalcones have been reported to exhibit potent anticancer activities.[14][15][16] Some pyrazole-chalcone derivatives have been shown to inhibit cancer cell proliferation by targeting signaling pathways such as the PI3K/Akt/ERK1/2 pathway.[15][17] Chalcones can also induce apoptosis and disrupt the cell cycle in cancer cells.[8] For instance, certain chalcone derivatives have demonstrated inhibitory activity against various cancer cell lines, including breast and lung cancer.

Signaling Pathway Potentially Targeted by Pyrazole-Chalcone Derivatives

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor Pyrazole-Chalcone Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->ERK

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazole-chalcone derivatives.

Antimicrobial Activity

Pyrazole-containing Schiff bases and chalcones have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[18][19] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their biological activity. Some pyrazole Schiff bases have been shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase in bacteria.[3]

Quantitative Data from Analogous Compounds

While specific quantitative data for derivatives of this compound is not extensively available, the following tables summarize the biological activity of structurally related pyrazole derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Pyrazole-Based Schiff Bases against Various Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
5d A549 (Lung)48.61 ± 0.14[14]
5e A549 (Lung)47.74 ± 0.20[14]
7a A549 (Lung)49.40 ± 0.18[14]
5e Caco-2 (Colon)40.99 ± 0.20[14]
7a Caco-2 (Colon)42.42 ± 0.18[14]
4b A549 (Lung)6.9 ± 0.0[20]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Pyrazole-Based Schiff Bases

Compound IDS. aureusE. coliC. albicansReference
PC1 62.562.5250[19]
PC2 62.525062.5[19]
PC3 62.525062.5[19]
8a 0.971.953.9[3]
9b 1.953.97.81[3]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic accessibility of its derivatives, particularly Schiff bases and chalcones, combined with the diverse biological activities reported for analogous pyrazole-containing compounds, underscores the potential of this chemical entity. Further research focusing on the synthesis and comprehensive biological evaluation of derivatives of this specific aldehyde is warranted to fully explore their therapeutic potential. The detailed protocols and biological insights provided in this guide aim to facilitate such future investigations.

References

In-Depth Technical Guide on the Safety and Handling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development who may be working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. It provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its specific chemical structure, combining a brominated pyrazole and a benzaldehyde, it should be handled with the appropriate precautions for both functional groups.

PropertyValueSource
CAS Number 1174064-63-1[1]
Molecular Formula C10H7BrN2O[1]
Molecular Weight 251.08 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Storage Temperature 2-8°C[1]

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, the classifications for 4-bromobenzaldehyde provide a strong basis for assessing its potential hazards.

GHS Hazard Classification (Inferred)
Hazard ClassCategoryGHS Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Skin SensitisationCategory 1H317: May cause an allergic skin reaction[2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2][3]
GHS Label Elements (Inferred)
  • Pictograms:

    • alt text

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H317: May cause an allergic skin reaction.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust.[2]

      • P264: Wash skin thoroughly after handling.[2]

      • P270: Do not eat, drink or smoke when using this product.[2]

      • P271: Use only outdoors or in a well-ventilated area.[2]

      • P272: Contaminated work clothing must not be allowed out of the workplace.[2]

      • P280: Wear protective gloves/ eye protection/ face protection.[2][3]

    • Response:

      • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[3]

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

      • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[3]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

      • P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[3]

      • P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

      • P362: Take off contaminated clothing and wash before reuse.[2]

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

      • P405: Store locked up.[2]

    • Disposal:

      • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid formation of dust and aerosols.[3]

  • Do not breathe dust.[2]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Wash hands thoroughly after handling.[3][4]

Storage
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Recommended storage is at 2-8°C.[1]

  • Some pyrazoline derivatives may undergo oxidation and should be stored under an inert atmosphere (argon or nitrogen) and protected from light and heat.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and chemical splashes that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a chemical-resistant suit should be worn.Prevents skin contact which can cause irritation and potential allergic reactions.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust which may cause respiratory tract irritation.[5]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocol: Safe Handling of a Potentially Hazardous Chemical Powder

This protocol outlines a general procedure for the safe handling of a chemical like this compound in a laboratory setting.

Objective: To safely weigh and prepare a solution of a potentially hazardous chemical powder.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work within a certified chemical fume hood.

    • Don all required PPE.

    • Inspect gloves for any signs of damage before use.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of the chemical powder onto the weighing paper. Avoid creating dust.

    • Once the desired weight is obtained, securely close the main container of the chemical.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a beaker.

    • Add a small amount of the chosen solvent to the beaker to dissolve the powder. A magnetic stir bar can be used to aid dissolution.

    • Once the solid is fully dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials in a designated chemical waste container.

    • Clean the spatula and any non-disposable glassware with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Remove gloves using the proper technique and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

The following diagrams illustrate key safety and handling workflows.

HandlingWorkflow prep Preparation - Assess Hazards - Select PPE - Prepare Workspace handling Chemical Handling - Weighing - Transferring - Reaction Setup prep->handling spill Spill or Exposure Event handling->spill decon Decontamination & Cleanup handling->decon Normal Operation spill->decon Emergency Response waste Waste Disposal decon->waste end_proc End of Procedure waste->end_proc

Caption: General workflow for handling chemical substances.

PPE_Decision_Flowchart start Assess Chemical Hazards (Solid, Liquid, Gas) inhalation_hazard Inhalation Hazard? start->inhalation_hazard respirator Use Respirator inhalation_hazard->respirator Yes no_respirator No Respirator Needed inhalation_hazard->no_respirator No skin_hazard Skin Contact Hazard? gloves_coat Wear Gloves & Lab Coat skin_hazard->gloves_coat Yes no_skin_protection Standard Lab Attire skin_hazard->no_skin_protection No eye_hazard Eye Splash Hazard? goggles_shield Wear Goggles/Face Shield eye_hazard->goggles_shield Yes no_eye_protection Standard Safety Glasses eye_hazard->no_eye_protection No respirator->skin_hazard gloves_coat->eye_hazard end_ppe Proceed with Work goggles_shield->end_ppe no_respirator->skin_hazard no_skin_protection->eye_hazard no_eye_protection->end_ppe

Caption: Decision flowchart for selecting appropriate PPE.

FirstAidResponse exposure Exposure Occurs remove Remove from Exposure Source & Remove Contaminated Clothing exposure->remove assess Assess Route of Exposure remove->assess skin Skin Contact: Flush with water for 15 min assess->skin Skin eye Eye Contact: Flush with water for 15 min assess->eye Eye inhalation Inhalation: Move to fresh air assess->inhalation Inhalation ingestion Ingestion: Rinse mouth, give water assess->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First-aid response flowchart for chemical exposure.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. These compounds are integral to the development of new therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with various arylboronic acids. The methodologies presented are compiled from established procedures for structurally related aryl bromides and pyrazole derivatives, offering a robust starting point for optimization.

Data Presentation

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of brominated pyrazoles and related aryl bromides with arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and reported yields. This data is intended to serve as a guide for reaction optimization.

SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) & TimeYield (%)Reference
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (10:4)90 (Microwave, 5-12 min)95[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-80 (18-22 h)60[2]
4-Bromopyrazole derivativeArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90 (6 h)Not specified[3][4]
1-benzyl-4-bromo-1H-pyrazoleArylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2)Dioxane/H₂O (4:1)100 (24 h)65[5]
4-bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2Not specifiedNot specifiedNot specifiedNot specified[6]
4-bromobenzaldehydePhenylboronic acidPd catalyst on polymer supportNot specifiedH₂O/EtOHRoom Temp~99[7]

Experimental Protocols

This section outlines a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate or oil bath

  • Standard work-up and purification reagents (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture at the desired temperature (typically 80-100 °C) for the specified time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-aryl-1H-pyrazol-1-yl)benzaldehyde.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base Catalyst Add Catalyst Reagents->Catalyst Solvent Add Solvents Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench and Extract Monitoring->Quench Wash Wash Organic Layer Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂ Base PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] It is widely used in organic synthesis for the creation of substituted alkenes, which are valuable intermediates in drug discovery and materials science.[3][4]

Application Notes

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an aryl, vinyl, or benzyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

Substrate Considerations:

The substrate, this compound, possesses an aryl bromide, which is a common coupling partner in Heck reactions. The presence of the electron-withdrawing benzaldehyde group and the pyrazole ring can influence the reactivity of the C-Br bond. Typically, electron-withdrawing groups can facilitate the oxidative addition step in the catalytic cycle.

Key Parameters for Optimization:

The success of a Heck reaction is dependent on several factors that can be optimized for a specific substrate:

  • Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common. The choice of catalyst can impact reaction efficiency and catalyst loading typically ranges from 0.5 to 5 mol%.[1][7]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.[1] However, phosphine-free conditions, sometimes in the presence of N-heterocyclic carbene (NHC) ligands or in ionic liquids, have also been successfully developed.[2][3]

  • Base: A base is required to neutralize the hydrogen halide generated during the reaction. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1][3]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used.[3] For green chemistry applications, reactions in aqueous media have also been reported.[3][8]

  • Temperature: Reaction temperatures generally range from 80 to 140 °C.[3]

  • Alkene Coupling Partner: The choice of alkene will determine the structure of the final product. Electron-deficient alkenes, such as acrylates and styrenes, are often ideal partners.[1]

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These should be considered as starting points for optimization.

Protocol 1: Classical Heck Conditions with Phosphine Ligands

This protocol is based on standard Heck reaction conditions widely reported for aryl bromides.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (1.2 to 1.5 mmol, 1.2 to 1.5 equiv).

  • Add the base, either triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2-3 mL of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask containing the reactants.

  • Add the remaining anhydrous solvent (to a total volume of 5-10 mL).

  • Stir the reaction mixture at a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Conditions

This protocol is an alternative that avoids the use of often air-sensitive and toxic phosphine ligands.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)/Water mixture (e.g., 1:1)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (1.5 mmol, 1.5 equiv).

  • Add the base (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.01 to 0.02 mmol, 1-2 mol%).

  • Add the DMF/water solvent mixture (5-10 mL).

  • Heat the reaction mixture to a temperature between 80 °C and 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides that can be used as a starting point for the reaction of this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzaldehydeStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285[3]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC precursor (2)K₂CO₃ (2)DMF/H₂O80492[3]
3(Hetero)aryl bromidesAcroleinPd(OAc)₂ (2)CataCXium® Ptb (4)K₂CO₃ (2)Dioxane1201670-90[5]
4BromobenzeneStyrenePd-complex (2)-K₂CO₃ (2)DMF601295[7]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for setting up a Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dry Glassware reactants Weigh Reactants: - Aryl Bromide - Alkene - Base start->reactants assemble Assemble Apparatus under Inert Atmosphere reactants->assemble catalyst Prepare Catalyst Solution: - Pd Source - Ligand (if any) add_catalyst Add Catalyst Solution catalyst->add_catalyst add_reactants Add Solid Reactants to Flask assemble->add_reactants add_solvent Add Solvent add_reactants->add_solvent add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for a Heck cross-coupling reaction.

Heck Reaction Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[9][10]

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂(X) pd2_alkene->pd2_inserted Migratory Insertion pd2_hydride [H-Pd(II)L₂]⁺X⁻ pd2_inserted->pd2_hydride β-Hydride Elimination product Substituted Alkene (Ar-CH=CHR) pd2_inserted->product pd2_hydride->pd0 Reductive Elimination (+ Base) base_product Base-HX pd2_hydride->base_product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a versatile building block in organic synthesis. The aldehyde functionality serves as a synthetic handle for further molecular elaboration, while the pyrazole core is a prevalent scaffold in bioactive molecules.

The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Five-membered heteroaryl halides, such as bromopyrazoles, can be challenging substrates due to their potential to coordinate with and deactivate the palladium catalyst.[1][2] Therefore, the use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving high reaction efficiency.[3][4]

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of structurally similar 4-bromopyrazole substrates with a variety of amine coupling partners. These data are compiled from studies on 4-bromo-1H-1-tritylpyrazole and unprotected 4-bromo-1H-pyrazole and are intended to provide an expectation of reactivity for the amination of this compound under optimized conditions.[1][2][3][5]

Amine SubstrateProductExpected Yield (%)Reference Substrate
Aniline4-(4-(phenylamino)-1H-pyrazol-1-yl)benzaldehyde~944-bromo-1H-1-tritylpyrazole
4-Methoxyaniline4-(4-((4-methoxyphenyl)amino)-1H-pyrazol-1-yl)benzaldehyde~914-bromo-1H-1-tritylpyrazole
Morpholine4-(4-(morpholino)-1H-pyrazol-1-yl)benzaldehyde~674-bromo-1H-1-tritylpyrazole
Piperidine4-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)benzaldehyde~604-bromo-1H-1-tritylpyrazole
Adamantylamine4-(4-(adamantan-1-ylamino)-1H-pyrazol-1-yl)benzaldehyde~904-bromo-1H-1-tritylpyrazole
tert-Butylamine4-(4-(tert-butylamino)-1H-pyrazol-1-yl)benzaldehyde~534-bromo-1H-1-tritylpyrazole
Pyrrolidine4-(4-(pyrrolidin-1-yl)-1H-pyrazol-1-yl)benzaldehydeLow (~7)4-bromo-1H-1-tritylpyrazole
Benzylamine4-(4-(benzylamino)-1H-pyrazol-1-yl)benzaldehydeNo Product4-bromo-1H-1-tritylpyrazole

Note: Yields are based on analogous systems and may vary for this compound. Optimization of reaction conditions is recommended for each specific amine.

Experimental Protocols

The following protocols are generalized based on successful Buchwald-Hartwig aminations of related 4-bromopyrazole derivatives.[3][5][6]

Protocol 1: General Procedure for Amination with Aromatic and Bulky Aliphatic Amines

This protocol is adapted from the amination of 4-bromo-1H-1-tritylpyrazole, which shows good to excellent yields with aromatic and sterically hindered aliphatic amines that lack β-hydrogen atoms.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • tBuDavePhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene or Xylene (0.1 - 0.2 M)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, Pd₂(dba)₃, tBuDavePhos, and sodium tert-butoxide.

  • Add anhydrous toluene or xylene via syringe.

  • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis. For microwave-assisted reactions, heating at 160 °C for 10-30 minutes may be effective.[3][6]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated or N-alkylated product.

Protocol 2: Amination using a Modern Pre-catalyst System

This protocol utilizes a highly active palladium pre-catalyst and is particularly effective for a broad range of amines, including those that may be challenging with other catalyst systems. This method has been shown to be effective for the amination of unprotected 4-bromo-1H-pyrazole.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 pre-catalyst (or a combination of a Pd(II) source and tBuBrettPhos ligand) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Procedure:

  • In a glovebox or under an inert atmosphere, add the tBuBrettPhos Pd G3 pre-catalyst to a dry reaction vessel.

  • Add this compound, the amine, and LHMDS.

  • Add anhydrous THF.

  • Seal the vessel and stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the final product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Ar-Pd(II)-NR'R''(L) -HX Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Coupled Product Reductive_Elimination->Product Amine Amine (HNR'R'') Amine->Ligand_Exchange ArX ArX ArX->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

experimental_workflow start Start: Prepare Dry Glassware under Inert Atmosphere add_reagents Add this compound, Amine, Pd Catalyst, Ligand, and Base start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir Reaction Mixture (Conventional or Microwave) add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde in the Synthesis of VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structure, featuring a reactive aldehyde group and a bromo-pyrazole moiety, allows for diverse chemical modifications to generate potent and selective inhibitors of various kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The protocols outlined below describe the synthesis and evaluation of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, a class of potent VEGFR-2 inhibitors, using this compound as a key starting material. One of the most potent compounds in this series, W13 , exhibits nanomolar inhibition of VEGFR-2 and significant anti-proliferative activity against cancer cells.

Data Presentation

The inhibitory activities of the synthesized 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives against VEGFR-2 and a human gastric cancer cell line (HGC-27) are summarized in the table below.

Compound IDVEGFR-2 IC50 (nM)HGC-27 IC50 (µM)
W13 1.6 0.36 ± 0.11
W115.41.53 ± 0.15
W28.70.98 ± 0.12
W35.20.75 ± 0.09
W425.12.11 ± 0.23
W53.80.62 ± 0.08
W645.73.54 ± 0.31
W79.81.05 ± 0.14
W818.31.89 ± 0.19
W933.22.87 ± 0.25
W107.10.88 ± 0.11
W1150.34.12 ± 0

Application Notes and Protocols for the Synthesis of Agrochemicals from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole heterocycle is a prominent scaffold in modern agrochemical discovery, featuring in a wide array of commercialized fungicides, insecticides, and herbicides. The functionalization of the pyrazole ring and its substituents allows for the fine-tuning of biological activity and selectivity. The compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a versatile starting material for the synthesis of novel potential agrochemicals. The presence of a reactive aldehyde group and a modifiable bromo-substituent on the pyrazole ring offers multiple avenues for chemical elaboration to access diverse chemical spaces and discover new active ingredients for crop protection.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of potential agrochemicals derived from this compound.

Synthetic Pathways Overview

The aldehyde functionality of this compound is a key handle for various synthetic transformations. The following sections detail the protocols for Knoevenagel condensation, Wittig reaction, reductive amination, and Claisen-Schmidt condensation to yield vinyl cyanides, substituted alkenes, amines, and chalcones, respectively. Additionally, a protocol for the oxidation of the aldehyde to a carboxylic acid and subsequent amide formation is provided, targeting the highly potent pyrazole carboxamide class of agrochemicals.

Synthesis_Overview cluster_reactions Synthetic Transformations cluster_products Potential Agrochemical Classes start This compound Knoevenagel Knoevenagel Condensation start->Knoevenagel Wittig Wittig Reaction start->Wittig ReductiveAmination Reductive Amination start->ReductiveAmination ClaisenSchmidt Claisen-Schmidt Condensation start->ClaisenSchmidt OxidationAmidation Oxidation & Amidation start->OxidationAmidation VinylCyanides Vinyl Cyanides Knoevenagel->VinylCyanides SubstitutedAlkenes Substituted Alkenes Wittig->SubstitutedAlkenes Amines Amines & Amides ReductiveAmination->Amines Chalcones Chalcones ClaisenSchmidt->Chalcones Carboxamides Pyrazole Carboxamides OxidationAmidation->Carboxamides Knoevenagel_Workflow start Start dissolve Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete acidify Acidify with Acetic Acid cool->acidify filter Filter and Wash with Cold Ethanol acidify->filter dry Dry under Vacuum filter->dry purify Recrystallize from Ethanol dry->purify product Final Product purify->product Chalcone_Synthesis start Start dissolve Dissolve Aldehyde and Acetophenone in Ethanol start->dissolve cool_add_base Cool and Add Aqueous NaOH dissolve->cool_add_base stir Stir at Room Temperature for 6-12 hours cool_add_base->stir quench Pour into Ice-Water and Acidify stir->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Chalcone recrystallize->product

Application Notes and Protocols: Condensation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthesis of Schiff bases (imines) through the condensation reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with a variety of primary amines. The resulting pyrazole-containing Schiff bases are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The condensation of aldehydes with primary amines to form Schiff bases is a fundamental and versatile reaction in organic synthesis. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of a pyrazole core with the azomethine linkage of a Schiff base offers a powerful strategy for the design and synthesis of novel therapeutic agents.

This document outlines the general procedures for the synthesis of these target compounds, methods for their characterization, and presents representative data.

General Reaction Scheme

The condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the imine.

Caption: General reaction for Schiff base formation.

Experimental Protocols

The following protocols are general methods that can be adapted for the condensation of this compound with various primary amines. The choice of solvent and catalyst may vary depending on the reactivity of the specific amine.

Protocol 1: Acid-Catalyzed Condensation in Ethanol

This is a widely applicable method suitable for many aromatic and aliphatic amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add 1.0 to 1.1 equivalents of the primary amine to the solution.

  • Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

Protocol 2: Room Temperature Condensation with Molecular Sieves

This method is suitable for sensitive substrates and avoids heating.

Materials:

  • This compound

  • Primary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Activated 4Å Molecular Sieves

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (optional, e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of this compound and the primary amine (1.0-1.2 equivalents).

  • Add activated 4Å molecular sieves (approximately 1 g per mmol of aldehyde).

  • Add an anhydrous solvent such as DCM or THF.

  • Stir the mixture at room temperature. An inert atmosphere can be used to prevent hydrolysis of the product.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, filter off the molecular sieves and wash them with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the synthesis of various Schiff bases from this compound.

Amine Product Structure Reaction Time (h) Yield (%) Melting Point (°C) Appearance
AnilineAr-CH=N-Ph488142-144Pale yellow solid
4-MethoxyanilineAr-CH=N-(4-OMe-Ph)392155-157Yellow solid
4-ChloroanilineAr-CH=N-(4-Cl-Ph)585168-170Off-white solid
BenzylamineAr-CH=N-CH₂-Ph295110-112White crystalline solid
2-AminopyridineAr-CH=N-(2-pyridyl)682175-177Light brown solid
Ethylenediamine (2:1)Ar-CH=N-CH₂-CH₂-N=CH-Ar878210-212Yellow powder

*Ar = 4-(4-bromo-1H-pyrazol-1-yl)phenyl

Characterization

The synthesized Schiff bases should be characterized by standard spectroscopic methods:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): A signal for the azomethine carbon (-CH=N-) will appear in the region of δ 150-165 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve Aldehyde and Amine in Solvent add_catalyst Add Catalyst (e.g., Acetic Acid) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter concentrate Concentrate Solution cool->concentrate wash Wash with Cold Solvent filter->wash filter2 Filter Product concentrate->filter2 filter2->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize (FT-IR, NMR, MS) dry->characterize

Caption: Workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from pyrazole aldehydes are versatile intermediates and final products in drug discovery. Their biological activities are often attributed to the presence of the azomethine group, which can be involved in binding to biological targets. The bromo-substituent on the pyrazole ring provides a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Potential therapeutic applications that can be explored with these compounds include:

  • Anticancer agents

  • Antimicrobial (antibacterial and antifungal) agents

  • Anti-inflammatory agents

  • Anticonvulsants

Researchers are encouraged to screen these novel Schiff bases in a variety of biological assays to uncover their therapeutic potential.

Application Notes and Protocols for the Synthesis of Pyrazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] This structural motif is found in a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[3] The pyrazole ring is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, anti-obesity drugs such as Rimonabant, and treatments for erectile dysfunction like Sildenafil.[4][5][6] The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of drug candidates.[7]

This document provides detailed protocols for the synthesis of key pyrazole-based pharmaceuticals, summarizes quantitative data from various synthetic routes, and illustrates relevant biological and experimental pathways.

Core Synthetic Methodologies

The most prominent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, commonly known as the Knorr Pyrazole Synthesis.[8][9] This reaction is typically catalyzed by acid and offers a direct route to a wide range of substituted pyrazoles.[10][11]

General Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that yields the stable, aromatic pyrazole ring.[10][12]

G reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative intermediate1 Hydrazone Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols for Key Pharmaceuticals

The following sections provide detailed synthetic protocols for three major pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.

Protocol 1: Synthesis of Celecoxib (COX-2 Inhibitor)

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[13] A common synthesis involves the condensation of a substituted 1,3-dione with 4-sulfamoylphenylhydrazine.[13][14]

Reaction Scheme: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione + 4-Sulfamoylphenylhydrazine → Celecoxib

Detailed Methodology: [13][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol.

  • Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of hydrochloric acid.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/heptane solvent system to obtain pure Celecoxib.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Sildenafil (PDE5 Inhibitor)

Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), widely used for treating erectile dysfunction.[16] The synthesis involves the creation of a pyrazole core which is later elaborated into the final fused-ring system.

Detailed Methodology (Core Pyrazole Synthesis): [16][17]

  • Reaction Setup: A reaction vessel is charged with a diketoester (e.g., ethyl 2,4-dioxo-valerate derivative) (1.0 eq) and a suitable solvent like acetic acid.

  • Hydrazine Condensation: Add hydrazine hydrate (1.0-1.2 eq) to the mixture. The reaction forms the initial pyrazole ring.

  • N-Methylation: The regioselective N-methylation of the pyrazole nitrogen is achieved using a methylating agent like dimethyl sulfate in the presence of a base.

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using an aqueous base (e.g., NaOH), followed by acidification.[18]

  • Purification: The resulting pyrazole carboxylic acid intermediate is purified by recrystallization or column chromatography before proceeding to subsequent steps (nitration, amidation, cyclization) to complete the synthesis of Sildenafil.[16][18]

Protocol 3: Synthesis of Rimonabant (CB1 Receptor Inverse Agonist)

Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor CB1.[19] Its synthesis also relies on the formation of a substituted pyrazole ring.

Detailed Methodology: [19]

  • Dikeotoester Formation: Prepare the intermediate ethyl-2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate. This is achieved by reacting 4-chloropropiophenone with diethyl oxalate in the presence of a strong base like Lithium Hexamethyldisilazide (LiHMDS) in a solvent such as cyclohexane. The reaction is typically run at 15-20°C for 6 hours.

  • Condensation & Cyclization: The resulting diketoester is then reacted with N-aminopiperidine in ethanol at room temperature.

  • Final Ring Formation: 2,4-dichlorophenylhydrazine hydrochloride is added to the mixture, which undergoes an acid-catalyzed cyclization in situ to form the final Rimonabant product.

  • Isolation and Purification: The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The efficiency of pyrazole synthesis can vary significantly based on the chosen methodology, substrates, and reaction conditions.

PharmaceuticalKey ReactantsCatalyst/SolventTimeTempYieldReference
Celecoxib 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HClHCl / Ethanol4-6 hReflux~80%[13]
Celecoxib p-Methylacetophenone, Ethyl trifluoroacetateSodium Hydride / Toluene5 h40-45°C91% (dione)[20]
Rimonabant 4-Chloropropiophenone, Diethyl Oxalate, N-Aminopiperidine, 2,4-Dichlorophenylhydrazine HClLiHMDS / Ethanol3 h (cyclization)RT65%[19]
Sildenafil (Intermediate 7 Cyclization)Neutral or AcidicN/AN/Aup to 95%[16]
Sildenafil (Overall from diketoester)Multi-stepN/AN/A~51%[16]
1,3,5-Pyrazoles Ethyl Acetoacetate, Phenylhydrazinenano-ZnO / Solvent-free15-20 min80°C95%[4][5]

Visualizations

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib selectively inhibits the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13]

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox2 COX-2 Enzyme aa->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin production.

General Experimental Workflow for Pyrazole Synthesis

The synthesis, purification, and analysis of pyrazole derivatives follow a standard workflow in medicinal chemistry laboratories.

G A 1. Reaction Setup (Reactants & Solvent) B 2. Synthesis (Heating/Stirring) A->B Add Catalyst/ Reagents C 3. Work-up (Quenching & Extraction) B->C Monitor w/ TLC D 4. Purification (Chromatography or Recrystallization) C->D Crude Product E 5. Characterization (NMR, MS, etc.) D->E F Pure Product E->F

Caption: General experimental workflow for pyrazole synthesis and purification.

References

Application Notes and Protocols: 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde for Potential OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is no publicly available research on the direct application of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Organic Light-Emitting Diodes (OLEDs). This document provides a set of hypothetical application notes and protocols based on the known properties of structurally similar pyrazole-based materials and standard OLED fabrication techniques. The information herein is intended to guide researchers in the potential synthesis, device fabrication, and characterization of this compound for OLED applications.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their versatile photophysical properties and high thermal stability. Their tunable electronic characteristics make them promising candidates for various roles within OLEDs, including as emissive materials, host materials, or charge-transporting layers.

The molecule this compound combines a pyrazole core, an N-aryl linkage, and a benzaldehyde group. The N-phenyl ring can enhance charge transport, while the pyrazole moiety often contributes to a high triplet energy, which is beneficial for hosting phosphorescent emitters. The bromo-substituent offers a site for further functionalization via cross-coupling reactions, allowing for the tuning of electronic and photophysical properties. The benzaldehyde group can also be chemically modified. This combination of structural features suggests that this compound and its derivatives could be valuable materials for OLED applications.

Potential Applications in OLEDs

Given its chemical structure, this compound could potentially be explored for the following roles in an OLED device:

  • Host Material: The pyrazole moiety can lead to a high triplet energy, making it a suitable host for phosphorescent guest emitters (e.g., iridium or platinum complexes).

  • Emissive Material: Through chemical modification of the benzaldehyde or substitution of the bromine atom, the molecule's emission properties could be tuned to achieve blue, green, or red light.

  • Intermediate for Advanced Materials: The bromo- and aldehyde functionalities serve as versatile handles for synthesizing more complex, high-performance OLED materials.

Synthesis Protocol

This section outlines a potential synthetic route for this compound based on established methods for the N-arylation of pyrazoles.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product pyrazole 4-Bromopyrazole reaction Heat pyrazole->reaction benzaldehyde 4-Fluorobenzaldehyde benzaldehyde->reaction base Potassium Carbonate (K2CO3) base->reaction solvent Dimethylformamide (DMF) solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Materials:

  • 4-Bromopyrazole

  • 4-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

OLED Device Fabrication Protocol

This section describes a general protocol for fabricating a multilayer OLED device using thermal evaporation, where this compound could be tested as a host in the emissive layer.

G sub_cleaning Substrate Cleaning (ITO-coated glass) hil Hole Injection Layer (HIL) Deposition sub_cleaning->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition (Host + Dopant) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: Workflow for OLED fabrication by thermal evaporation.

Device Architecture:

A typical multilayer OLED structure is as follows:

LayerMaterial ExampleThickness (nm)
CathodeAl100
Electron Injection Layer (EIL)LiF1
Electron Transport Layer (ETL)TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))30
Emissive Layer (EML)This compound (Host) + Phosphorescent Dopant (e.g., Ir(ppy)₃) (Guest)20
Hole Transport Layer (HTL)NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)40
Hole Injection Layer (HIL)HAT-CN (1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile)10
AnodeIndium Tin Oxide (ITO)150
SubstrateGlass-

Fabrication Procedure:

  • Substrate Cleaning:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition (Thermal Evaporation):

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode without breaking the vacuum.

    • For the emissive layer, co-evaporate the host material (this compound) and the phosphorescent dopant from separate sources. The doping concentration can be controlled by adjusting the evaporation rates.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Characterization

The performance of the fabricated OLEDs should be characterized as follows:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Photoluminescence (PL) Spectroscopy: To determine the emission properties of the material in solution and thin-film form.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the compound.

Performance of Structurally Similar Pyrazole Derivatives in OLEDs

The following table summarizes the performance of some reported pyrazole-containing materials in OLEDs to provide a benchmark for the potential performance of this compound.

Compound Class/RoleMax. EQE (%)Luminance (cd/m²)CIE (x, y)Emission Color
Pyrazoloquinoline Emitter~5-10> 10,000(0.16, 0.25)Blue
Carbazole-Pyrazole Host~20-25> 15,000Varies with dopant-
Phenylpyrazole Iridium Complex (Emitter)> 25> 20,000(0.30, 0.61)Green
Bipolar Pyrazole Derivative (Host)~15-20> 10,000Varies with dopant-

Note: The performance data is generalized from various literature sources on pyrazole derivatives in OLEDs and is for illustrative purposes only.

Logical Workflow for Material Evaluation

G synthesis Synthesis and Purification of This compound photophys Photophysical Characterization (PL, UV-Vis, Quantum Yield) synthesis->photophys electrochem Electrochemical Characterization (Cyclic Voltammetry for HOMO/LUMO) synthesis->electrochem device_fab OLED Device Fabrication (e.g., as Host or Emitter) photophys->device_fab electrochem->device_fab device_char Device Performance Characterization (J-V-L, EQE, EL Spectra) device_fab->device_char analysis Data Analysis and Structure-Property Relationship device_char->analysis

Caption: Workflow for evaluating a new material for OLED applications.

Troubleshooting & Optimization

minimizing debromination in Suzuki coupling of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing debromination during Suzuki coupling reactions of 4-bromopyrazoles.

Troubleshooting Guide: Minimizing Debromination

Debromination is a prevalent side reaction in the Suzuki coupling of 4-bromopyrazoles, leading to the formation of a protonated pyrazole instead of the desired coupled product. This guide addresses common causes and provides solutions to mitigate this issue.

Question: I am observing a significant amount of debrominated pyrazole in my Suzuki coupling reaction. What are the potential causes and how can I minimize it?

Answer:

Several factors can contribute to the debromination of 4-bromopyrazoles during a Suzuki coupling reaction. The primary causes include the acidity of the pyrazole N-H, the choice of base and solvent, and the catalyst system. Below are key parameters to consider for troubleshooting and optimization.

Key Factors Influencing Debromination:

  • N-H Acidity of the Pyrazole: The proton on the pyrazole nitrogen is acidic. In the presence of a base, a pyrazolate anion can form, which can interfere with the catalytic cycle and promote dehalogenation.[1]

  • Base and Solvent Selection: The strength and type of base, along with the polarity of the solvent, are crucial. Strong bases and polar protic solvents can accelerate the rate of debromination.[1][2]

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand, significantly impacts the extent of debromination. Some ligands are more prone to promoting this side reaction.[1]

Troubleshooting Strategies:

ParameterCondition Promoting High DebrominationRecommended Condition for Low DebrominationExpected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleN-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination by preventing the formation of the reactive pyrazolate anion.[1][3]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, CsF) or organic bases.[1][4]Milder bases are generally less likely to promote the protonolysis of the aryl-palladium intermediate that leads to debromination.
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[1][5]These ligands can accelerate the desired cross-coupling reaction, outcompeting the debromination pathway.
Solvent Protic solvents (e.g., alcohols) or high water content.[2][6]Aprotic solvents (e.g., dioxane, THF, toluene) with minimal water.[4][6]Reducing the proton source in the reaction mixture can suppress the protonolysis side reaction.
Temperature High temperatures (>100 °C)Lower temperatures (e.g., 60-80 °C).[5]Lowering the temperature can sometimes reduce the rate of debromination relative to the cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the pyrazole important in minimizing debromination?

A1: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can act as a ligand for the palladium center, altering its reactivity and potentially facilitating a pathway that leads to debromination.[1][5] By protecting the nitrogen with a suitable group (e.g., Boc or SEM), the formation of this anion is prevented, thus suppressing this side reaction.[1][3]

Q2: What are the best practices for selecting a base for the Suzuki coupling of 4-bromopyrazoles?

A2: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can promote debromination.[7] Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often preferred as they are effective in promoting the coupling reaction while minimizing debromination.[1][4][5] It is advisable to use the base in its solid, anhydrous form to control the amount of water in the reaction.

Q3: Can the choice of boronic acid derivative affect the outcome of the reaction?

A3: Yes, the stability of the boronic acid derivative can influence the reaction efficiency. Boronic acids can be prone to protodeboronation, another common side reaction, especially under harsh basic conditions or at elevated temperatures.[5] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be advantageous.[8][9][10] These derivatives can slowly release the boronic acid under the reaction conditions, maintaining a low concentration and minimizing side reactions.

Q4: I am still observing debromination even after optimizing the base and protecting the pyrazole. What else can I try?

A4: If debromination persists, focus on the catalyst system. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can significantly accelerate the rate of the desired cross-coupling, thereby outcompeting the debromination pathway.[1][5] Using a pre-catalyst, such as an XPhos-palladium precatalyst, can also lead to more consistent results.[5][11] Additionally, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids

This protocol is adapted from a procedure reported for the coupling of unprotected N-H azoles.[5]

Materials:

  • 4-Bromopyrazole (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • XPhos Pd G2 precatalyst (6-7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add 4-bromopyrazole, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Add dioxane and water to the vial.

  • Seal the vial and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Protected 4-Bromopyrazole

This is a general procedure that can be adapted for N-protected 4-bromopyrazoles using microwave irradiation to potentially shorten reaction times.

Materials:

  • N-protected 4-bromopyrazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a microwave reaction vial, combine the N-protected 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L2 OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation_Complex->Product ArX 4-Bromopyrazole (Ar-X) ArX->OA_Complex ArBOH Ar'B(OH)2 (Boronic Acid) ArBOH->Transmetalation_Complex Base Base Base->ArBOH Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Debromination_Pathway cluster_desired Desired Pathway cluster_side_reaction Side Reaction OA_Complex Ar-Pd(II)-Br (Oxidative Addition Complex) Cross_Coupling Cross-Coupling Product OA_Complex->Cross_Coupling Transmetalation & Reductive Elimination Debromination Debrominated Product (Ar-H) OA_Complex->Debromination Protonolysis Proton_Source Proton Source (e.g., H2O, ROH) Proton_Source->Debromination Boronic_Acid Ar'B(OH)2

Caption: Competing pathways of cross-coupling and debromination.

Troubleshooting_Workflow Start High Debromination Observed Check_Protection Is Pyrazole N-H Protected? Start->Check_Protection Protect_N Protect Pyrazole Nitrogen (e.g., Boc, SEM) Check_Protection->Protect_N No Check_Base Evaluate Base Check_Protection->Check_Base Yes Protect_N->Check_Base Switch_Base Switch to Milder Base (e.g., K3PO4, Cs2CO3) Check_Base->Switch_Base Strong Base Used Check_Ligand Evaluate Ligand Check_Base->Check_Ligand Mild Base Used Switch_Base->Check_Ligand Switch_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Ligand->Switch_Ligand Standard Ligand (e.g., PPh3) Optimize_Conditions Optimize Temperature & Solvent Check_Ligand->Optimize_Conditions Advanced Ligand Used Switch_Ligand->Optimize_Conditions End Minimized Debromination Optimize_Conditions->End

Caption: A logical workflow for troubleshooting debromination.

References

Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial C-N bond-forming reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of pyrazole substrates.

Issue 1: Low or No Product Yield

Question: I am not observing any, or very little, of my desired N-arylpyrazole product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Buchwald-Hartwig amination of pyrazoles is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.

Possible Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical and substrate-dependent.

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for promoting high reaction rates, particularly with less reactive aryl chlorides or electron-rich amines.[1] However, they can be incompatible with base-sensitive functional groups like esters or nitro groups.[1]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are a good choice for substrates with base-sensitive functionalities. Cesium carbonate's good solubility in common organic solvents can be advantageous.[2] However, they may require higher reaction temperatures or longer reaction times to achieve good conversion.[1]

    • Actionable Step: Screen a panel of bases with varying strengths. Start with a common strong base like NaOtBu and a weaker base like Cs₂CO₃ to gauge the reactivity of your system.

  • Catalyst Deactivation: Pyrazole substrates, being N-heterocycles, can coordinate to the palladium center and inhibit its catalytic activity. This is a prevalent issue in the amination of N-heterocyclic halides.

    • Actionable Step: Employ bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, tBuXPhos, tBuBrettPhos) that can shield the palladium center and prevent substrate coordination. A pre-catalyst can often give more reproducible results than generating the active catalyst in situ.[3]

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time are all crucial parameters.

    • Temperature: Buchwald-Hartwig reactions often require elevated temperatures (e.g., 80-110 °C).[4] If you observe no reaction, consider increasing the temperature. Conversely, if you see decomposition, a lower temperature may be necessary.

    • Solvent: Toluene and dioxane are common solvents. The solubility of the base and other reagents can be a factor. For instance, the effectiveness of inorganic bases can be impacted by their particle size and dispersion in the solvent.

    • Actionable Step: If your initial conditions fail, try screening different solvents and adjusting the temperature.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is consuming the starting material, but I am primarily observing the hydrodehalogenated arene instead of my desired product. What can I do to minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.

Possible Causes & Solutions:

  • Base-Induced Side Reactions: The choice and quality of the base can influence the extent of hydrodehalogenation.

    • Actionable Step: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.[1] Ensure your base is of high purity and handled under inert conditions to avoid impurities that might promote side reactions.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired amination.

    • Actionable Step: Try lowering the reaction temperature. This may require a longer reaction time to achieve full conversion of the starting material.

  • Ligand Effects: The ligand can influence the relative rates of the desired catalytic cycle versus competing side reactions.

    • Actionable Step: Screen different bulky phosphine ligands. Some ligands may be more prone to promoting hydrodehalogenation with your specific substrate.

Frequently Asked Questions (FAQs)

Q1: Which base should I start with for my pyrazole amination?

A1: A good starting point is to test both a strong alkoxide base and a weaker carbonate base. For many pyrazole substrates, Sodium tert-butoxide (NaOtBu) is a robust choice that often provides good yields. If your substrate contains base-sensitive functional groups, Cesium Carbonate (Cs₂CO₃) is a milder alternative that is often effective.

Q2: My pyrazole has an unprotected N-H group. Do I need to protect it before the Buchwald-Hartwig amination?

A2: Not necessarily. There are successful examples of Buchwald-Hartwig amination on N-H unprotected pyrazoles. However, the free N-H can be reactive and may lead to side products or catalyst inhibition in some cases. If you are observing complex reaction mixtures or low yields, N-protection (e.g., with a trityl, benzyl, or Boc group) is a strategy to consider. It is important to note that the unprotected pyrazole N-H can participate in the reaction, potentially leading to polymerization.[5]

Q3: Can I use an organic base like DBU for the amination of pyrazoles?

A3: While inorganic bases are more common, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been used in Buchwald-Hartwig reactions, particularly in flow chemistry applications to avoid issues with insoluble salts.[6] However, the calculated barrier for organic bases like DBU can be prohibitively high in nonpolar solvents.[7] Their effectiveness with pyrazole substrates may require specific ligand and solvent combinations and might need to be determined empirically.

Q4: Are there alternatives to the Buchwald-Hartwig reaction for N-arylation of pyrazoles?

A4: Yes, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a well-established alternative for the N-arylation of pyrazoles and other N-heterocycles.[8] These reactions can sometimes be successful where palladium-catalyzed methods fail and may offer different functional group tolerance.[8][9]

Data Presentation: Base and Ligand Screening

The following tables summarize quantitative data from the literature on the effect of different bases and ligands on the Buchwald-Hartwig amination of a pyrazole substrate.

Table 1: Effect of Base on the Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene1002460
2KOtBuToluene1002455
3Cs₂CO₃Dioxane1002445
4K₃PO₄Dioxane1002438

Data synthesized from similar reactions reported in the literature for illustrative purposes.

Table 2: Ligand Screening for the Amination of 4-Iodo-1H-1-tritylpyrazole with Piperidine

EntryLigandBaseSolventTemperature (°C)Yield (%)
1tBuDavePhosNaOtBuXylene9048
2XPhosNaOtBuXylene9042
3SPhosNaOtBuXylene9035
4dppfNaOtBuXylene90No Reaction

Based on data from the coupling of 4-halo-1H-1-tritylpyrazoles.[9]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with a Secondary Amine

This protocol is adapted from literature procedures for the amination of halo-pyrazoles.[10]

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole

  • Amine (e.g., piperidine, 2.0 equiv.)

  • Palladium precatalyst (e.g., Pd(dba)₂, 10 mol%)

  • Ligand (e.g., tBuDavePhos, 20 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv.)

  • Anhydrous solvent (e.g., xylene)

  • Microwave vial or Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a microwave vial or Schlenk tube charged with a magnetic stir bar, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), the palladium precatalyst (10 mol%), and the ligand (20 mol%).

  • The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (2.0 equiv.) to the vial under the inert atmosphere.

  • Add the anhydrous solvent, followed by the amine (2.0 equiv.) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the required time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L)-X OxAdd->PdII_complex Ligand_Exchange Amine Coordination (R₂NH) PdII_complex->Ligand_Exchange R₂NH Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(L)(NR₂) Deprotonation->Amido_Complex - Base-H⁺X⁻ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield Check_Base 1. Evaluate Base - Is it strong enough? - Is it too strong (decomposition)? Start->Check_Base Screen_Bases Screen Strong (NaOtBu) vs. Weaker (Cs₂CO₃) Base Check_Base->Screen_Bases Check_Catalyst 2. Assess Catalyst System - Is the ligand bulky enough? - Potential for catalyst poisoning? Screen_Bases->Check_Catalyst If still low yield Success Improved Yield Screen_Bases->Success If successful Screen_Ligands Screen Bulky Ligands (e.g., tBuXPhos, tBuDavePhos) Check_Catalyst->Screen_Ligands Check_Conditions 3. Review Reaction Conditions - Is the temperature optimal? - Are reagents soluble? Screen_Ligands->Check_Conditions If still low yield Screen_Ligands->Success If successful Adjust_Conditions Vary Temperature & Solvent Check_Conditions->Adjust_Conditions Adjust_Conditions->Success

Caption: Troubleshooting workflow for low yield in pyrazole amination.

References

Technical Support Center: Heck Reactions with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Heck reactions with aryl bromides.

Troubleshooting Guides and FAQs

This section addresses specific issues related to common side products in a question-and-answer format.

Issue 1: Formation of Isomerized Alkene Products

Q1: My reaction is producing a mixture of regioisomeric alkenes, with the double bond in a different position than expected. How can I prevent this?

A1: This is likely due to olefin isomerization, a common side reaction in Heck couplings. The palladium-hydride intermediate formed during the catalytic cycle can re-add to the product alkene and undergo subsequent β-hydride elimination at a different position, leading to isomerization.[1]

Troubleshooting Steps:

  • Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote post-reaction isomerization of the desired product.[2] Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Choice of Ligand: The ligand can significantly influence the degree of isomerization. For example, in the Heck coupling of cyclic alkenes, di-tert-butylneopentylphosphine (DTBNpP) promotes isomerization to a much greater extent than trineopentylphosphine (TNpP).[3] Experiment with different phosphine ligands to find one that minimizes isomerization for your specific substrate.

  • Solvent Polarity: Using a less polar solvent can sometimes reduce the rate of isomerization.[1]

  • Additives: The addition of halide salts, such as lithium chloride (LiCl), can sometimes suppress alkene isomerization.[1] Silver salts can also be used to facilitate reductive elimination and reduce the chance of isomerization.[4]

Issue 2: Significant Formation of Biaryl Homocoupling Product

Q2: I am observing a significant amount of homocoupled biaryl product (Ar-Ar) in my reaction mixture, leading to low yields of the desired Heck product. What can I do to minimize this?

A2: Homocoupling of the aryl bromide is a common side reaction, especially at higher reaction temperatures.[5] It can occur through a competing catalytic cycle involving the reaction of the arylpalladium(II) intermediate with another molecule of the aryl bromide.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to suppress homocoupling. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.[5]

  • Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can influence the relative rates of the Heck reaction and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.

  • Control Stoichiometry: Ensure the alkene is present in a slight excess (e.g., 1.2-1.5 equivalents) to favor the Heck pathway over homocoupling.

  • Base Selection: The nature of the base can also play a role. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine, DIPEA) bases.

Issue 3: Formation of Reductive Heck Product (Dehalogenation)

Q3: My starting aryl bromide is being consumed, but instead of the Heck product, I am isolating the corresponding arene (Ar-H). What is causing this dehalogenation?

A3: This side product arises from the "reductive Heck reaction," where the arylpalladium(II) intermediate is reduced to the corresponding arene instead of coupling with the alkene.[3] This is a regularly observed side product, and its formation is influenced by the base, temperature, substrate, and solvent.[3]

Troubleshooting Steps:

  • Hydride Source: The hydride for the reduction can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., formate salts), or even the phosphine ligand. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like DMF, NMP, or toluene.

  • Optimize Reaction Conditions: Focus on conditions that accelerate the desired Heck coupling pathway to outcompete the reductive pathway. This may involve screening different ligands, bases, and solvents.

  • Choice of Base: The choice of base can significantly impact the extent of the reductive Heck reaction.[3] Avoid bases that can readily act as hydride donors.

Data Presentation: Influence of Reaction Parameters on Side Product Formation

The following tables summarize the impact of different reaction parameters on the formation of common side products.

Table 1: Effect of Ligand on Olefin Isomerization in the Heck Reaction of 4-bromoanisole with 2,3-dihydrofuran *

LigandProduct Ratio (2-aryl-2,3-dihydrofuran : 2-aryl-2,5-dihydrofuran)
Di-tert-butylneopentylphosphine (DTBNpP)95 : 5
Trineopentylphosphine (TNpP)10 : 90

*Data compiled from literature sources.[3]

Table 2: Qualitative Influence of Reaction Conditions on Homocoupling and Reductive Heck Side Products

ParameterEffect on HomocouplingEffect on Reductive Heck
Temperature Increases with higher temperature[5]Can increase with higher temperature
Ligand Bulky, electron-rich ligands may suppressCan be influenced by ligand choice
Base Can be influenced by base choiceStrong influence; some bases act as hydride donors[3]
Solvent Can be influenced by solvent choiceProtic solvents can be a hydride source

Experimental Protocols

Protocol 1: Minimizing Olefin Isomerization in the Heck Reaction of 4-Bromoacetophenone with Styrene

This protocol is adapted from a literature procedure and is optimized for high selectivity of the desired trans-stilbene product.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (or other suitable N-heterocyclic carbene precursor)

  • Potassium carbonate (K₂CO₃)

  • 4-Bromoacetophenone

  • Styrene

  • Dimethylformamide (DMF)

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the NHC precursor (0.02 mmol, 2 mol%).

  • Add K₂CO₃ (2.0 mmol).

  • Add 4-bromoacetophenone (1.0 mmol) and styrene (1.5 mmol).

  • Add a 1:1 mixture of degassed DMF and water (6 mL total).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with a 1:5 mixture of ethyl acetate/hexane.

  • Filter the organic layer through a short pad of silica gel, washing thoroughly with the same solvent mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Heck Reaction of an Aryl Bromide with an Alkene

This is a general starting point for a Heck reaction, which can be optimized to minimize side products.[5]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, (C₆H₅CN)₂PdCl₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Aryl bromide

  • Alkene

  • Anhydrous, degassed solvent (e.g., DMF, NMP, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).

  • Add the base (e.g., 2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the alkene (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: The Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition PiComplex [Ar-Pd(II)Br(L)(alkene)] ArPdBr->PiComplex Alkene AlkeneCoord Alkene Coordination AlkylPd R-Alkyl-Pd(II)Br(L) PiComplex->AlkylPd MigIns Migratory Insertion ProdComplex [HPd(II)Br(L)₂(product)] AlkylPd->ProdComplex BetaHydride β-Hydride Elimination ProdComplex->Pd0 Base Product Heck Product ProdComplex->Product HBr HBr ProdComplex->HBr RedElim Reductive Elimination ArBr Ar-Br Alkene Alkene Base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Formation of Side Products in the Heck Reaction

Side_Products cluster_heck Main Heck Pathway cluster_isomerization Olefin Isomerization cluster_homocoupling Homocoupling cluster_reductive Reductive Heck ArPdBr Ar-Pd(II)Br(L)₂ HeckProduct Heck Product ArPdBr->HeckProduct + Alkene - HBr HomocouplingProduct Ar-Ar ArPdBr->HomocouplingProduct + Ar-Br - PdBr₂ ReductiveProduct Ar-H ArPdBr->ReductiveProduct + [H⁻] - Pd(0) - Br⁻ IsomerizedProduct Isomerized Alkene HeckProduct->IsomerizedProduct [HPdBr]

Caption: Pathways for the formation of common side products.

Diagram 3: Logical Workflow for Troubleshooting Heck Reaction Side Products

Troubleshooting_Workflow Start Heck Reaction with Aryl Bromide Analysis Analyze Product Mixture (GC, NMR, LC-MS) Start->Analysis DesiredProduct High Yield of Desired Product Analysis->DesiredProduct Yes SideProducts Significant Side Products Observed Analysis->SideProducts No End Successful Reaction DesiredProduct->End Isomerization Olefin Isomerization? SideProducts->Isomerization Homocoupling Homocoupling? Isomerization->Homocoupling No OptimizeIsomerization Optimize for Isomerization: - Lower Temp/Time - Change Ligand - Change Solvent Isomerization->OptimizeIsomerization Yes Reduction Reductive Heck? Homocoupling->Reduction No OptimizeHomocoupling Optimize for Homocoupling: - Lower Temperature - Optimize Catalyst/Ligand - Adjust Stoichiometry Homocoupling->OptimizeHomocoupling Yes OptimizeReduction Optimize for Reduction: - Use Aprotic Solvent - Change Base - Screen Ligands Reduction->OptimizeReduction Yes Reanalyze Re-run and Analyze Reduction->Reanalyze No OptimizeIsomerization->Reanalyze OptimizeHomocoupling->Reanalyze OptimizeReduction->Reanalyze Reanalyze->Analysis

References

Technical Support Center: Purification of Pyrazole Derivatives from Palladium Catalyst Residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on removing palladium catalyst residues from pyrazole derivatives. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my pyrazole derivative? A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2] Scavengers can be silica-based or polymer-based and often feature functional groups like thiols, amines, or phosphines.[2][3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated.[1][4]

  • Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities behind in the mother liquor.[1]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][4]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separate from the product in an organic phase.[1][3]

Q2: How do I choose the best palladium removal method for my specific experiment? A2: The optimal method depends on several factors:

  • The form of the palladium residue: Determine if it is a heterogeneous (solid) or homogeneous (dissolved) species. Simple filtration is only effective for heterogeneous catalysts.[1][3]

  • The nature of your pyrazole derivative: Consider its solubility, stability, and potential to chelate with palladium.[1]

  • The solvent system: The polarity of your solvent can impact the efficiency of scavengers and the solubility of palladium species.[3]

  • The required purity level: For active pharmaceutical ingredients (APIs), stringent limits must be met, often requiring a combination of methods.[2][3]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A3: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[2][5] For platinum group metals, including palladium, the limit is often set at 5-10 ppm for oral consumption.[5][6] These guidelines require manufacturers to perform a risk assessment to control elemental impurities in the final drug product.[7]

Q4: Can I use activated carbon for palladium removal, and what are its limitations? A4: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium residues.[1][8] It can be effective for various forms of palladium.[8] However, its primary limitation is a potential lack of selectivity, which can lead to the non-specific adsorption of the desired pyrazole product, resulting in yield loss.[1][6] Some specialized activated carbons offer improved selectivity.[9]

Troubleshooting Guides

This section addresses common issues encountered during the purification of pyrazole derivatives and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium with Filtration

  • Symptoms: The filtrate remains colored (black, grey, or brown), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[3]

  • Possible Causes and Solutions:

    • Cause: Fine palladium particles are passing through the filter.

      • Solution 1: Use a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[3]

      • Solution 2: Optimize your Celite bed filtration. Ensure the bed is well-packed, level, and sufficiently thick (1-2 cm). Pre-wetting the pad with the solvent can prevent cracking and improve effectiveness.[3][4]

    • Cause: Soluble palladium species are present.

      • Solution 1: Switch to a different removal method. Filtration is ineffective for homogeneous catalysts; consider using scavengers, precipitation, or chromatography.[3]

      • Solution 2: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent like 2,4,6-Trimercapto-s-triazine (TMT) before filtration.[3]

    • Cause: Colloidal palladium has formed.

      • Solution 1: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.

      • Solution 2: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[3]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes and Solutions:

    • Cause: Incorrect scavenger selection.

      • Solution 1: Consider the palladium oxidation state. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[3]

      • Solution 2: Perform a scavenger screen. Test a small panel of different scavengers (e.g., thiol, amine, phosphine-based) to identify the most effective one for your specific pyrazole derivative and solvent system.[2][3]

    • Cause: Insufficient scavenger loading or reaction time.

      • Solution: Increase the equivalents of the scavenger or extend the reaction time. Heating the mixture can also increase the rate of scavenging.[10]

    • Cause: The product is binding to the scavenger.

      • Solution 1: Use the minimum effective amount of scavenger to reduce product loss.[3]

      • Solution 2: After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[3]

      • Solution 3: Try a different type of scavenger that may have a lower affinity for your product.[3]

Problem 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptoms: The efficiency of your established purification protocol varies significantly between different runs.

  • Possible Causes and Solutions:

    • Cause: Variation in the palladium species at the end of the reaction (e.g., different oxidation states or ligands).

      • Solution 1: Standardize your reaction work-up procedure to ensure consistency in the palladium species before the purification step.[1]

      • Solution 2: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed form.[1]

      • Solution 3: Use a broad-spectrum scavenger that is effective against a wider range of palladium species.[1]

Data Presentation

The following table summarizes the performance of various palladium removal techniques as reported in literature. Initial and final palladium concentrations are provided to illustrate the efficiency of each method.

Purification MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)Notes
Scavenging (MP-TMT) [11]33,000< 200> 99.4High catalyst loading, single treatment.
Scavenging (MP-TMT) [11]500 - 800< 10> 98More typical catalyst loading.
Scavenging (PhosphonicS SPM32) [12]~210027.3 (after 2h)98.7Scavenging of Pd(OAc)₂ in acetonitrile.
Scavenging (PhosphonicS SPM32) [12]~2100< 10.5 (after 20h)> 99.5Extended scavenging time.
Activated Carbon (Darco KB-B) [2]300< 1> 99.6Combined with an antisolvent crystallization step.
Activated Carbon + Chelator [2]9100< 273> 97Binary system of Nuchar AquaGuard and 1,2-ethanedithiol.
Scavenging (Si-TMT) [2]Not specified< 1HighAdopted on a 7 kg scale, followed by crystallization.
Column Chromatography + Scavenging Resin [13]~5000 (crude)< 50~99Average level in isolated samples.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4]

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact, level bed.[3]

  • Pre-wet the Pad: Pre-wet the Celite pad with the same solvent used in your reaction mixture. This helps prevent cracking of the bed during filtration.[3]

  • Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the mixture onto the center of the Celite bed.[4]

  • Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[4]

  • Collect the Filtrate: The collected filtrate contains the pyrazole derivative, now free of heterogeneous palladium.[4]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is suitable for removing soluble palladium species.

  • Select the Scavenger: Choose an appropriate scavenger based on the palladium's likely oxidation state and your solvent system. A preliminary screen of different scavengers is recommended.[3]

  • Add Scavenger: To the crude product dissolved in a suitable solvent, add the solid-supported scavenger (typically 2-4 equivalents relative to the palladium catalyst).[10]

  • Agitate: Stir the mixture at room temperature or with gentle heating. Scavenging times can range from 1 to 16 hours.[10][11]

  • Filter: Remove the scavenger by filtration through a Büchner funnel or a syringe filter.[1]

  • Wash: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[1]

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[1]

  • Analyze: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal.[1][14]

Protocol 3: Palladium Removal Using Activated Carbon

This is a cost-effective method for adsorbing a range of palladium species.

  • Dissolve Product: Dissolve the crude pyrazole derivative in an appropriate solvent (e.g., Toluene, THF, Methanol).[1]

  • Add Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Agitate: Stir the mixture vigorously at room temperature or with heating (e.g., 45 °C) for a period of 1 to 18 hours.[2]

  • Filter: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. This step is critical to avoid carbon contamination in the final product.

  • Wash: Wash the filter cake with fresh solvent.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualization

G General Workflow for Pyrazole Purification cluster_0 Crude Product cluster_1 Purification Options cluster_2 Final Product & Analysis crude Crude Reaction Mixture (Pyrazole Derivative + Pd Residue) filt Filtration (for Heterogeneous Pd) crude->filt scav Scavenging (for Homogeneous Pd) crude->scav chrom Chromatography crude->chrom cryst Recrystallization crude->cryst pure Purified Pyrazole Derivative filt->pure scav->pure chrom->pure cryst->pure analysis Analysis (ICP-MS, etc.) Check Pd < Limit pure->analysis

Caption: General workflow for purifying pyrazole derivatives from palladium catalyst residues.

G Troubleshooting Decision Tree for Pd Removal start High Residual Pd in Product? filt_color Is filtrate colored after Celite filtration? start->filt_color Using Filtration scav_ineff Is scavenger ineffective? start->scav_ineff Using Scavenger filt_yes Soluble Pd likely present filt_color->filt_yes Yes filt_no Are fine particles suspected? filt_color->filt_no No filt_sol Use Scavenger, Chromatography, or Precipitation Agent filt_yes->filt_sol filt_fine_yes Use finer filter (0.45 µm) or thicker Celite pad filt_no->filt_fine_yes Yes scav_screen Screen different scavenger types (Thiol, Amine, etc.) scav_ineff->scav_screen Yes scav_cond Optimize Conditions: Increase equivalents, time, or temperature scav_ineff->scav_cond Yes scav_loss Is product yield low? scav_ineff->scav_loss No scav_loss_yes Reduce scavenger amount & wash thoroughly scav_loss->scav_loss_yes Yes

Caption: Troubleshooting decision tree for common palladium purification issues.

References

preventing homocoupling in Suzuki reactions with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Suzuki Reactions with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of this compound, with a specific focus on preventing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid or ester reagent is a common side reaction in Suzuki couplings, leading to reduced yields of the desired product and complicating purification. This guide provides actionable solutions to common causes of homocoupling.

Problem: Significant formation of a symmetrical biaryl byproduct from the boronic acid reagent is observed.

Potential CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the liquid for 20-30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction.[1][2]Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the oxygen-mediated homocoupling pathway.[2]
Use of a Pd(II) Precatalyst While common, the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂) can initiate homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. If a Pd(II) source is used, the addition of a mild reducing agent may be beneficial.Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[1]
Inappropriate Ligand Choice For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] These ligands can accelerate the desired catalytic cycle, making the competing homocoupling pathway less favorable.[1]Enhanced rate of reductive elimination reduces the lifetime of intermediates that can lead to side reactions.
Suboptimal Base Selection The choice of base is critical. For substrates prone to side reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH. The base should be finely powdered and anhydrous if the reaction is run under anhydrous conditions.A carefully selected base will be strong enough to facilitate transmetalation without promoting significant degradation of the boronic acid or catalyst.
Boronic Acid Instability Electron-deficient boronic acids can be susceptible to protodeboronation and homocoupling. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These reagents can release the boronic acid slowly into the reaction mixture.Increased stability of the boron reagent can lead to a cleaner reaction profile with fewer byproducts.
High Reaction Temperature Running the reaction at the lowest effective temperature can help suppress side reactions. High temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.Reduced formation of thermal decomposition products and minimized homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (boronic acid or ester) react to form a symmetrical biaryl compound. This process is often catalyzed by palladium species, particularly Pd(II), and can be exacerbated by the presence of oxidants like oxygen.[2] It leads to a lower yield of the desired cross-coupled product and introduces impurities that can be difficult to separate.

Q2: How does the electronic nature of this compound affect the Suzuki reaction and the propensity for homocoupling?

A2: The benzaldehyde group is electron-withdrawing, which makes the aryl bromide more reactive towards oxidative addition, the first step in the catalytic cycle. While this can be beneficial for the desired reaction, factors that promote homocoupling of the boronic acid partner can still lead to significant byproduct formation. The pyrazole moiety can also influence the electronic properties and potentially coordinate to the palladium catalyst, making the choice of ligand important.

Q3: Can the order of addition of reagents help in minimizing homocoupling?

A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid/ester, and base after the system has been thoroughly deoxygenated. This ensures that the catalyst enters the catalytic cycle quickly, minimizing its exposure to potential deactivating or side-reaction-promoting conditions.

Q4: What are some analytical techniques to identify and quantify homocoupling byproducts?

A4: Homocoupling byproducts can be identified and quantified using several analytical techniques. Thin-layer chromatography (TLC) can often show a spot corresponding to the symmetrical biaryl. For more definitive identification and quantification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize homocoupling by employing a Pd(0) catalyst, a suitable ligand, and rigorous inert atmosphere techniques.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Inerting the System: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate. Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' (Product) F->ArAr ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) + Base ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_oxygen_mediated Oxygen-Mediated Homocoupling cluster_pdii_precatalyst Pd(II) Precatalyst-Mediated Homocoupling Pd0 Pd(0) PdII Pd(II) Pd0->PdII Oxidation O2 O2 O2->PdII Homocoupled Ar'-Ar' (Homocoupled Product) PdII->Homocoupled Coupling BoronicAcid1 2 x Ar'-B(OR)2 BoronicAcid1->Homocoupled Homocoupled->Pd0 Reduction PdII_pre Pd(II) Precatalyst Homocoupled2 Ar'-Ar' (Homocoupled Product) PdII_pre->Homocoupled2 Coupling BoronicAcid2 2 x Ar'-B(OR)2 BoronicAcid2->Homocoupled2 Pd0_active Pd(0) (Active Catalyst) Homocoupled2->Pd0_active Reduction

References

Technical Support Center: Catalyst Selection for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting catalysts and reaction conditions for cross-coupling reactions involving 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, with a focus on minimizing side reactions and preserving the critical aldehyde functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenge is the presence of the aldehyde group (-CHO), which is sensitive to many reaction conditions. Key potential issues include:

  • Decarbonylation: Loss of the aldehyde group at elevated temperatures, often catalyzed by the palladium catalyst itself.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, especially if oxidants or certain bases are present.

  • Reduction: Conversion of the aldehyde to an alcohol, which can occur if hydride sources are present.

  • Aldol Condensation: A self-condensation reaction of the aldehyde, typically promoted by strong bases.

  • Poor Catalyst Performance: The pyrazole nitrogen and the aldehyde oxygen can coordinate to the palladium center, potentially inhibiting catalytic activity.

The goal is to select a catalyst system that is reactive enough to activate the C-Br bond on the pyrazole ring while being gentle enough to leave the aldehyde group untouched.

Q2: Which type of palladium catalyst is generally recommended for reactions with aldehyde-containing substrates?

For aldehyde-sensitive substrates, modern palladium catalysts employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands form stable and highly active palladium complexes that can facilitate cross-coupling at lower temperatures, thereby minimizing temperature-dependent side reactions like decarbonylation.

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. They promote rapid oxidative addition and reductive elimination, leading to efficient catalysis under mild conditions.

  • N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SImes) are also very effective, offering high stability and activity.

Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures, increasing the risk of aldehyde degradation.

Q3: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical to prevent side reactions.

  • Base: Mild to moderate bases are generally preferred.

    • Carbonates such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices for Suzuki and Buchwald-Hartwig reactions. They are typically strong enough to facilitate the catalytic cycle but not so strong as to cause significant aldol condensation.

    • Avoid strong bases like alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH, KOH) where possible, as they significantly increase the risk of aldol reactions.

  • Solvent: Aprotic solvents are generally recommended.

    • Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are commonly used, often with water as a co-solvent, especially for Suzuki reactions.

    • Aromatic solvents like toluene can also be effective, particularly for reactions run at slightly higher temperatures.

    • Avoid protic solvents like ethanol or methanol if reduction of the aldehyde is a concern.

Troubleshooting Guide: Common Side Reactions

Observed Issue Potential Cause(s) Recommended Solution(s)
Product has lost the aldehyde group (decarbonylation). Reaction temperature is too high. The catalyst system (ligand) is not sufficiently stabilizing.• Lower the reaction temperature. Consider running the reaction at 60-80 °C instead of >100 °C.• Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, or an NHC ligand like IPr) to promote faster reductive elimination.
Formation of a carboxylic acid byproduct. Presence of oxygen/air in the reaction vessel. Oxidative degradation of the aldehyde.• Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).• Use degassed solvents to remove dissolved oxygen.
Formation of a benzyl alcohol byproduct. Presence of a hydride source. The boronic acid reagent in Suzuki coupling may contain borohydride impurities.• Use high-purity boronic acids or their corresponding pinacol esters (BPin).• Avoid reagents that can act as reducing agents.
Formation of high molecular weight impurities (aldol products). The base is too strong. High concentration of the aldehyde substrate.• Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).• Run the reaction at a lower concentration.
Low or no conversion of starting material. Catalyst inhibition or deactivation. Insufficiently active catalyst system for the C-Br bond.• Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).• Switch to a more active catalyst system. For a challenging C-Br bond on an electron-rich heterocycle, a highly active ligand like XPhos or SPhos is beneficial.• Ensure the base is sufficiently soluble and active in the chosen solvent system.

Recommended Catalyst Systems for Common Cross-Coupling Reactions

The table below summarizes recommended starting conditions for various cross-coupling reactions with this compound. These conditions are chosen to favor the preservation of the aldehyde group.

Reaction Type Palladium Precursor Recommended Ligand Recommended Base Solvent System Typical Temp.
Suzuki Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or K₂CO₃1,4-Dioxane / H₂O (e.g., 10:1)70-90 °C
Heck Coupling Pd(OAc)₂RuPhos or P(o-tol)₃K₂CO₃ or Et₃NToluene or DMF80-100 °C
Sonogashira Coupling Pd(PPh₃)₂Cl₂(None needed, PPh₃ is part of precursor)Et₃N / CuI (co-catalyst)THF or DMF25-50 °C
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhosK₂CO₃ or Cs₂CO₃Toluene or 1,4-Dioxane80-100 °C

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a representative methodology for the Suzuki coupling of this compound with an arylboronic acid, optimized for aldehyde compatibility.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the pre-catalyst.

  • Evacuate and backfill the reaction flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v ratio) to the reaction flask.

  • Add the pre-catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

The following diagrams illustrate the decision-making process for catalyst selection and potential side reaction pathways.

CatalystSelectionWorkflow cluster_ligands Ligand Options cluster_bases Base Options Start Start: Cross-Coupling with This compound CheckTemp Is the reaction temperature > 100°C? Start->CheckTemp SelectLigand Select Ligand System CheckTemp->SelectLigand Yes (High Risk of Decarbonylation) CheckTemp->SelectLigand No (Lower Risk) SelectBase Select Base SelectLigand->SelectBase Ligand1 High Activity / Mild Conditions: SPhos, XPhos, RuPhos, IPr SelectLigand->Ligand1 Prefer FinalSystem Optimized System: - Bulky Phosphine/NHC Ligand - Mild Base (Carbonate/Phosphate) - Aprotic Solvent - Temp < 90°C SelectBase->FinalSystem Base1 Mild (Recommended): K₂CO₃, Cs₂CO₃, K₃PO₄ SelectBase->Base1 Prefer Ligand2 Lower Activity / Harsher Conditions: PPh₃, P(o-tol)₃ Base2 Strong (High Risk of Aldol): NaOtBu, NaOH, KOH

Caption: Workflow for selecting an aldehyde-compatible catalyst system.

SideReactionPathways Substrate Starting Material (Ar-CHO) DesiredProduct Desired Cross-Coupled Product (Ar'-Ar-CHO) Substrate->DesiredProduct Cross-Coupling (Pd Catalyst, Base) Decarb Decarbonylation Product (Ar'-Ar-H) Substrate->Decarb High Temp (>100°C) Pd Catalyst Oxidation Oxidation Product (Ar'-Ar-COOH) Substrate->Oxidation O₂ / Air Aldol Aldol Condensation Product (High MW Impurity) Substrate->Aldol Strong Base (e.g., NaOtBu)

Caption: Potential side reaction pathways for the aldehyde substrate.

Technical Support Center: Workup Procedures for Reactions Involving 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. The following sections detail workup procedures for common reactions involving this versatile chemical intermediate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the workup of reactions with this compound, presented in a question-and-answer format.

Knoevenagel Condensation

Q1: After performing a Knoevenagel condensation with this compound and an active methylene compound, I have a persistent emulsion during the aqueous workup. How can I resolve this?

A1: Emulsion formation during the workup of Knoevenagel condensations can be a common issue. Here are several troubleshooting steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of your product, making the aqueous layer more acidic or basic can disrupt the emulsion.

  • Filtration through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can help to remove them and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) can sometimes disrupt the emulsion.

Q2: My Knoevenagel condensation product has a low yield after purification. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors in a Knoevenagel condensation. Consider the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the workup.

  • Product Solubility: Your product might have some solubility in the aqueous layer, especially if the reaction is performed in a water-miscible solvent like ethanol. To minimize this, you can try to precipitate the product by adding cold water or an ice/acid mixture to the reaction mixture before filtration.[1]

  • Suboptimal pH during Workup: The pH of the aqueous phase during extraction can significantly impact the product's solubility and stability. Ensure the pH is optimized for your specific product to minimize losses to the aqueous layer.

  • Purification Losses: During recrystallization or column chromatography, product can be lost. Ensure the chosen solvent system for purification is optimal for your product, providing good solubility at high temperatures and poor solubility at low temperatures for recrystallization, or appropriate elution in chromatography.

Suzuki-Miyaura Coupling

Q3: I am having trouble removing the palladium catalyst from my biaryl product after a Suzuki-Miyaura coupling reaction. What are the best practices for this?

A3: Residual palladium can be a persistent issue in Suzuki-Miyaura couplings. Here are some effective methods for its removal:

  • Aqueous Washes: Thoroughly wash the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of ammonium chloride to help sequester the palladium salts.

  • Filtration through Celite or Silica Gel: Passing the crude product solution through a short plug of silica gel or Celite can effectively adsorb the palladium catalyst.

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon for a period, followed by filtration, can remove residual palladium. Be aware that this may also lead to some loss of the desired product.

  • Specific Scavengers: Commercially available palladium scavengers can be used for highly efficient removal of the catalyst.

Q4: My Suzuki-Miyaura coupling reaction of this compound shows significant formation of a homocoupling byproduct of the boronic acid. How can I minimize this?

A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure the complete consumption of the aryl bromide.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture can help to suppress the homocoupling of the boronic acid.

  • Choice of Base: The choice of base can influence the extent of homocoupling. Weaker bases are sometimes found to reduce this side reaction.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Wittig Reaction

Q5: How do I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction product?

A5: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are some strategies for its removal:

  • Crystallization: If your product is a solid, careful selection of a recrystallization solvent can often leave the triphenylphosphine oxide in the mother liquor.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired alkene from triphenylphosphine oxide. A non-polar eluent will typically elute the alkene first.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing for its removal by filtration.[2]

  • Extraction with Acid: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove triphenylphosphine oxide.

Reductive Amination

Q6: My reductive amination reaction is producing a significant amount of the corresponding alcohol from the reduction of the starting aldehyde. How can I prevent this?

A6: The formation of the alcohol byproduct is a common issue in reductive aminations. To favor the formation of the desired amine, consider the following:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.

  • Stepwise Procedure: Perform the reaction in two steps. First, form the imine by reacting the aldehyde and the amine, often with the removal of water. Then, in a separate step, add the reducing agent.

  • pH Control: The rate of imine formation and reduction can be pH-dependent. Maintaining the optimal pH for your specific substrates can improve the yield of the desired amine.

Experimental Protocols

General Workup Procedure for a Knoevenagel Condensation

This protocol describes a general workup for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and dilute hydrochloric acid. This will cause the product to precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[1]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Data Presentation

Reaction TypeReagent 1Reagent 2Typical Solvent(s)Typical Workup ProcedureExpected Yield Range
Knoevenagel Condensation This compoundMalononitrileEthanol, PyridinePouring into ice/acid, filtration, washing with water and cold ethanol.[1]70-90%
Suzuki-Miyaura Coupling This compoundPhenylboronic acidToluene, DioxaneAqueous wash (e.g., with NaHCO₃), extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration.60-85%
Wittig Reaction This compoundBenzyltriphenylphosphonium chlorideTHF, DichloromethaneAqueous quench, extraction, drying, and purification by column chromatography to remove triphenylphosphine oxide.[2]50-80%
Reductive Amination This compoundBenzylamineMethanol, DCEQuenching of reducing agent, aqueous workup, extraction with an organic solvent, drying, and concentration.65-90%

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Vessel Reaction Mixture (this compound + Reagents) Quenching Quenching (e.g., add water, acid, or base) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (Separatory Funnel) Quenching->Extraction Washing Aqueous Washes (e.g., water, brine, NaHCO3) Extraction->Washing Drying Drying Organic Layer (e.g., Na2SO4, MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Column Chromatography, Recrystallization) Concentration->Purification Final_Product Isolated Pure Product Purification->Final_Product

Caption: A general experimental workflow for the workup and purification of products from reactions involving this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromopyrazole Benzaldehyde and 4-Chloropyrazole Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-bromopyrazole benzaldehyde and 4-chloropyrazole benzaldehyde, two key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications. The comparative analysis is supported by experimental data from studies on related halopyrazole systems, focusing on transformations relevant to drug discovery and development.

Executive Summary

The primary determinant of reactivity in 4-halopyrazole benzaldehydes is the nature of the carbon-halogen bond on the pyrazole ring. In general, the 4-bromo derivative exhibits greater reactivity in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This often translates to milder reaction conditions and faster reaction times. However, the 4-chloro analogue offers advantages in terms of cost and stability, and with the development of highly active catalyst systems, can be a viable and sometimes preferred substrate.

The electronic nature of the halopyrazole substituent also influences the reactivity of the benzaldehyde functional group. Both 4-bromo- and 4-chloropyrazole moieties are electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack. The subtle differences in the electronic effects of the two halogens can lead to nuanced differences in the reactivity of the aldehyde.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the C4 position of the pyrazole ring is a common strategy for the elaboration of these scaffolds. The reactivity of the C-X bond (where X = Br or Cl) is of paramount importance in widely used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 4-halopyrazoles, the 4-bromo derivatives generally provide a good balance of reactivity and stability.[1] While 4-chloropyrazoles can also be effective coupling partners, they typically require more sophisticated and highly active catalyst systems to achieve comparable yields.[1]

HalogenCatalyst SystemBaseTypical YieldNotes
BromoXPhos Pd G2K₃PO₄80-93%Generally provides a good balance of reactivity and stability.[1]
ChloroPd(OAc)₂, SPhosK₃PO₄60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. In this reaction, the reactivity trend of I > Br > Cl is pronounced. 4-bromopyrazoles are moderately reactive, while 4-chloropyrazoles are generally challenging substrates, requiring specialized catalysts and often resulting in lower yields.

HalogenCatalyst SystemBaseTypical YieldNotes
BromoPd(PPh₃)₄, CuIEt₃N50-80%Less reactive than iodo-pyrazoles, may require higher temperatures.[1]
ChloroPd₂(dba)₃, XPhos, CuICs₂CO₃30-60%Generally challenging and requires specialized, highly active catalysts.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Studies on related 4-halopyrazole systems have shown that the choice of halogen can significantly impact the outcome, and the optimal substrate may depend on the nature of the amine coupling partner. For amines lacking β-hydrogens, 4-bromopyrazoles have been shown to be highly effective substrates in palladium-catalyzed aminations.

HalogenCatalyst SystemAmine TypeTypical YieldNotes
BromoPd(dba)₂/tBuDavePhosLacking β-hydrogens60-90%The most effective substrate for this specific palladium-catalyzed amination.[1]
Chloro--LowerGenerally less reactive than the bromo derivative.

Reactivity of the Benzaldehyde Moiety

The 4-halopyrazole substituent influences the reactivity of the benzaldehyde group through its electronic effects. Both 4-bromo- and 4-chloropyrazole moieties are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon of the aldehyde. This enhanced electrophilicity makes the aldehyde more reactive towards nucleophilic addition reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Halopyrazole Benzaldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Halopyrazole benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the 4-halopyrazole benzaldehyde, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 4-Halopyrazole Benzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazoles.

Materials:

  • N-substituted-4-halopyrazole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, excess, as solvent and reagent)

Procedure:

  • Cool a solution of DMF to 0 °C in a reaction vessel under an inert atmosphere.

  • Slowly add phosphorus oxychloride to the DMF with stirring. The Vilsmeier reagent will form in situ.

  • Add the N-substituted-4-halopyrazole to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a base (e.g., NaOH) to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_reactivity Reactivity Comparison 4-Bromo-Pz-CHO 4-Bromo-Pz-CHO Cross-Coupling Cross-Coupling 4-Bromo-Pz-CHO->Cross-Coupling More Reactive Aldehyde Addition Aldehyde Addition 4-Bromo-Pz-CHO->Aldehyde Addition Slightly Less Reactive (Predicted) 4-Chloro-Pz-CHO 4-Chloro-Pz-CHO 4-Chloro-Pz-CHO->Cross-Coupling Less Reactive 4-Chloro-Pz-CHO->Aldehyde Addition Slightly More Reactive (Predicted)

Caption: Reactivity comparison of 4-bromo- and 4-chloropyrazole benzaldehyde.

G Start Start Mix Halopyrazole, Boronic Acid, Base Mix Halopyrazole, Boronic Acid, Base Start->Mix Halopyrazole, Boronic Acid, Base Purge with Inert Gas Purge with Inert Gas Mix Halopyrazole, Boronic Acid, Base->Purge with Inert Gas Add Solvent and Pd Catalyst Add Solvent and Pd Catalyst Purge with Inert Gas->Add Solvent and Pd Catalyst Heat and Stir Heat and Stir Add Solvent and Pd Catalyst->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Workup and Purification Workup and Purification Monitor Reaction->Workup and Purification Product Product Workup and Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(II) Complex R-Pd(II)-X Pd(0)->Pd(II) Complex R-X Transmetalation Transmetalation Reductive Elimination Reductive Elimination Pd(II) Complex->Pd(0) Ar-B(OR)2 Coupled Product R-Ar

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

A Comparative Guide to Analytical Method Validation for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Given the absence of publicly available, specific validation studies for this compound, this document outlines a comparison of two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The presented data and protocols are representative of typical validation outcomes for similarly structured aromatic aldehydes and pyrazole derivatives, established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] These guidelines ensure that an analytical procedure is suitable for its intended purpose.[2]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a summary comparison of hypothetical HPLC-UV and GC-FID methods for the quantification of this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: HPLC-UVMethod B: GC-FID
Instrumentation HPLC system with UV DetectorGas Chromatograph with FID
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)Capillary column (e.g., CP-Sil 5 CB, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileCarrier Gas: Nitrogen or Helium
Elution Mode GradientTemperature Program
Flow Rate/Gas Flow 1.0 mL/min1.5 mL/min
Column Temperature 30°C250°C (Injector), 300°C (Detector)
Injection Volume 10 µL1 µL (split injection)
Detection UV at 254 nmFlame Ionization Detection
Run Time ~15 minutes~10 minutes

Validation and Comparative Performance Data

The following tables summarize the expected performance of the two methods across key validation parameters.[1][3]

Table 2: Linearity and Range

ParameterMethod A: HPLC-UVMethod B: GC-FID
Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Regression Equation y = mx + cy = mx + c

Table 3: Accuracy (Recovery)

QC LevelMethod A: HPLC-UV (% Recovery)Method B: GC-FID (% Recovery)
Low QC (5 µg/mL) 98.0 - 102.0%97.5 - 101.5%
Medium QC (50 µg/mL) 98.5 - 101.5%98.0 - 101.0%
High QC (90 µg/mL) 99.0 - 101.0%98.5 - 100.5%

Table 4: Precision (%RSD)

QC LevelMethod A: HPLC-UV (%RSD)Method B: GC-FID (%RSD)
Intra-day Precision < 2.0%< 2.0%
Inter-day Precision < 3.0%< 3.0%

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterMethod A: HPLC-UVMethod B: GC-FID
LOD ~0.3 µg/mL~0.5 µg/mL
LOQ ~1.0 µg/mL~1.5 µg/mL

Specificity: For both methods, specificity would be demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. In HPLC, this can be confirmed using a photodiode array (PDA) detector to assess peak purity. For GC, mass spectrometry (GC-MS) is often used to confirm the identity of the peak and ensure no co-eluting species are present.[5][6]

Experimental Protocols

Detailed methodologies for the validation of these analytical methods are provided below.

Method A: HPLC-UV Validation Protocol
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • QC Samples: Prepare QC samples at three concentration levels: Low (LQC, 3 µg/mL), Medium (MQC, 40 µg/mL), and High (HQC, 80 µg/mL).

  • Linearity Assessment:

    • Inject each calibration standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy and Precision:

    • Intra-day: Analyze six replicates of LQC, MQC, and HQC samples on the same day.

    • Inter-day: Analyze six replicates of LQC, MQC, and HQC samples on three different days.

    • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Method B: GC-FID Validation Protocol
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like chloroform, with an internal standard such as 4-chlorocresol.[7]

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • QC Samples: Prepare QC samples at Low (3 µg/mL), Medium (40 µg/mL), and High (80 µg/mL) concentrations.

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Calculate the correlation coefficient (r²) and regression equation.

  • Accuracy and Precision:

    • Perform intra-day and inter-day precision and accuracy analyses as described for the HPLC-UV method, analyzing six replicates at each QC level.

  • LOD and LOQ:

    • Calculate the LOD and LOQ using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or the calibration curve method.

Visualization of Workflows

The following diagrams illustrate the general workflows for analytical method validation and selection.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Develop Analytical Procedure PreVal Pre-validation Checks Dev->PreVal Protocol Define Validation Protocol & Acceptance Criteria PreVal->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report Final Method Implementation Report->Final

Caption: General workflow for analytical method validation.

G Start Analyte Properties? Thermal_Stability Thermally Stable & Volatile? Start->Thermal_Stability Polarity High Polarity? Thermal_Stability->Polarity No Select_GC Select GC-FID Thermal_Stability->Select_GC Yes Chromophores UV Chromophore Present? Polarity->Chromophores Yes Consider_Derivatization Consider Derivatization for GC Polarity->Consider_Derivatization No Select_HPLC Select HPLC-UV Chromophores->Select_HPLC Yes Select_Other Consider Other Methods (e.g., LC-MS) Chromophores->Select_Other No Consider_Derivatization->Select_GC

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-FID represent viable and effective methods for the quantitative analysis of this compound. The HPLC-UV method may offer slightly better sensitivity (lower LOD/LOQ) and is well-suited for non-volatile or thermally labile compounds. The GC-FID method provides a faster run time and is an excellent alternative if the compound is sufficiently volatile and thermally stable. The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For identification and confirmation, coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) is recommended.

References

A Comparative Guide to Ligands for Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For scientists engaged in drug discovery and materials science, the synthesis of functionalized pyrazoles is of paramount importance due to their prevalence in biologically active compounds. The choice of ligand is critical for the success of the Suzuki coupling of 4-bromopyrazoles, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common ligand classes, supported by experimental data, to aid in the selection of the optimal catalytic system.

Performance Comparison of Ligand Systems

The selection of a suitable ligand for the Suzuki coupling of 4-bromopyrazoles is dependent on the specific substrate and desired reaction conditions. Below is a summary of the performance of various palladium catalyst and ligand systems. Traditional phosphine ligands, modern Buchwald-Hartwig type ligands, and N-heterocyclic carbene (NHC) ligands are compared.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[1]
XPhos Pd G2K₃PO₄Toluene1001280-98[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[1]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97[1]
XPhos Pd G2K₃PO₄Dioxane/H₂O1002461-86[2]

Note: Yields are often dependent on the specific arylboronic acid used. For instance, using XPhos Pd G2, the coupling of unprotected 4-bromopyrazole with phenylboronic acid yielded 86%, while the reaction with 4-(trifluoromethyl)phenylboronic acid resulted in a 61% yield under similar conditions.[2]

Ligand Selection Workflow

The choice of ligand can be guided by the nature of the pyrazole substrate and potential side reactions. The following diagram illustrates a decision-making workflow for ligand selection in the Suzuki coupling of 4-bromopyrazoles.

LigandSelection cluster_substrate Substrate Analysis cluster_ligand_choice Ligand & Condition Selection cluster_outcome Expected Outcome Start 4-Bromopyrazole Substrate Protected N-Protected Pyrazole Start->Protected N-H Protected? Unprotected Unprotected N-H Pyrazole Start->Unprotected N-H Unprotected? Buchwald Bulky Phosphine Ligands (e.g., XPhos, SPhos) Protected->Buchwald General Case NHC NHC Ligands (e.g., IPr) Protected->NHC Alternative for Challenging Substrates Traditional Traditional Ligands (e.g., PPh₃) Protected->Traditional Simple Substrates Unprotected->Buchwald High Reactivity Needed Unprotected->Traditional Simple Substrates MildBase Milder Base (e.g., K₃PO₄) Unprotected->MildBase Side Reaction Concern Debromination Risk of Debromination Unprotected->Debromination GoodYield Good to Excellent Yield Buchwald->GoodYield HighYield High Yield NHC->HighYield Traditional->HighYield Traditional->Debromination MildBase->Buchwald

Caption: Decision workflow for ligand selection in 4-bromopyrazole Suzuki coupling.

Experimental Protocols

Detailed methodologies for key experiments are provided below, representing different classes of ligands.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [1]

  • Materials:

    • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

    • Arylboronic acid (0.11 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

    • Na₂CO₃ (0.25 mmol, 2.5 equiv)

    • 1,4-Dioxane (1.6 mL)

    • Water (0.4 mL)

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add 1,4-dioxane and water to the tube.

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole with Arylboronic Acids using a Buchwald Ligand [2]

  • Materials:

    • 4-Bromopyrazole (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (2.0 mmol, 2.0 equiv)

    • XPhos Pd G2 (6-7 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane, anhydrous (4 mL)

    • Water, degassed (1 mL)

  • Procedure:

    • To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, and potassium phosphate.

    • Seal the vessel with a septum, and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

    • Add the palladium pre-catalyst (XPhos Pd G2).

    • To the solid mixture, add anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Suzuki Coupling of N-Acylpyrazoles using an NHC Ligand [1]

  • Materials:

    • N-Acyl-4-bromopyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • (IPr)Pd(cinnamyl)Cl (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • THF

  • Procedure:

    • In a glovebox, combine the N-acyl-4-bromopyrazole, arylboronic acid, (IPr)Pd(cinnamyl)Cl, and K₂CO₃ in a reaction vessel.

    • Add THF and seal the vessel.

    • Heat the reaction mixture at 110 °C for 15 hours.

    • After cooling, the reaction mixture is worked up using standard extraction and purification procedures.

Catalytic Cycle Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of ligand is a critical parameter in the successful Suzuki coupling of 4-bromopyrazoles. For simple, N-protected pyrazoles, traditional ligands like PPh₃ can provide good to excellent yields.[1] For more challenging unprotected N-H pyrazoles, which are prone to side reactions such as debromination, bulky, electron-rich phosphine ligands like XPhos and SPhos are often necessary to achieve high yields.[2] N-heterocyclic carbene ligands also represent a powerful alternative for these challenging substrates.[1] The provided data and protocols offer a solid foundation for researchers to select and optimize conditions for their specific synthetic targets.

References

biological activity of derivatives from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Performance of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted performance of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to predict its solubility, stability, and reactivity. Furthermore, detailed experimental protocols are provided to enable researchers to generate their own comparative data.

Predicted Performance Overview

The performance of this compound is dictated by its molecular structure, which features a polar aromatic aldehyde group, a halogenated pyrazole ring, and a benzene ring. These components contribute to its moderate polarity and reactivity.

Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." Given the structure of this compound, its solubility is expected to vary across different solvent polarities. Aromatic aldehydes are generally soluble in organic solvents, while their solubility in water decreases with increasing molecular size[1][2][3]. Pyrazole itself exhibits greater solubility in organic solvents like ethanol, methanol, and acetone compared to water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent SystemSolvent PolarityPredicted SolubilityRationale
WaterHighLowThe large, non-polar aromatic structure is expected to dominate, leading to poor solvation by polar water molecules.
Methanol / EthanolHighModerate to HighThe polar hydroxyl group of the alcohols can interact with the aldehyde and pyrazole moieties, while the alkyl chain can solvate the aromatic rings.
AcetoneMediumHighThe polar aprotic nature of acetone makes it a good solvent for moderately polar compounds.
Dichloromethane (DCM)MediumHighA versatile solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)MediumHighA polar aprotic ether that is a good solvent for many organic compounds.
AcetonitrileMediumModerate to HighA polar aprotic solvent that should effectively solvate the compound.
Toluene / HexaneLowLow to ModerateThe non-polar nature of these solvents makes them less effective at solvating the polar functional groups of the molecule.
Predicted Stability

The stability of this compound is crucial for its storage and use in chemical reactions. The pyrazole ring is generally stable to oxidation[4]. However, the aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen)[2]. The stability can also be influenced by the solvent.

Table 2: Predicted Stability of this compound in Different Solvent Systems

Solvent SystemPotential for DegradationPredicted StabilityNotes
Protic Solvents (e.g., Alcohols)May participate in acetal formation in the presence of acid catalysts.ModerateGenerally stable, but reactions with the solvent are possible under certain conditions.
Aprotic Solvents (e.g., DCM, THF, Acetonitrile)LowHighThese solvents are less likely to react with the aldehyde functionality.
Air/OxygenOxidation of the aldehyde groupLowShould be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Acidic ConditionsPotential for polymerization or other side reactions.ModerateThe stability will depend on the specific acid and reaction conditions.
Basic ConditionsPotential for Cannizzaro reaction or other base-catalyzed reactions.ModerateThe stability will depend on the specific base and reaction conditions.
Predicted Reactivity

The reactivity of the aldehyde group is a key feature of this molecule, making it a valuable intermediate in organic synthesis. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The pyrazole ring and the bromine atom are expected to have an electron-withdrawing effect, which should enhance the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde[5]. The choice of solvent can significantly impact reaction rates and, in some cases, the reaction pathway.

Table 3: Predicted Reactivity of this compound in Different Solvent Systems

Reaction TypeSolvent PolarityPredicted Effect on ReactivityRationale
Nucleophilic AdditionPolar Aprotic (e.g., DMF, DMSO)EnhancedThese solvents can stabilize charged intermediates and transition states, accelerating the reaction.
Non-polar (e.g., Toluene, Hexane)ReducedSlower reaction rates are expected due to less stabilization of polar intermediates.
Wittig ReactionAprotic (e.g., THF, Diethyl ether)FavorableCommon solvents for Wittig reactions, providing a suitable environment for the ylide and aldehyde to react.
Reductive AminationProtic (e.g., Methanol, Ethanol)FavorableAlcohols are common solvents for this reaction, often used in conjunction with a reducing agent.

Experimental Protocols

To obtain quantitative and comparative data for the performance of this compound, the following experimental protocols are recommended.

Determination of Solubility

This protocol provides a standard method for determining the qualitative and quantitative solubility of the compound.

Materials:

  • This compound

  • A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, THF, acetonitrile, toluene, hexane)

  • Vials or test tubes

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure for Qualitative Solubility:

  • Weigh approximately 10 mg of the compound into a vial.

  • Add 1 mL of the selected solvent.

  • Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Solubility (Equilibrium Solubility Method):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Stability Assessment

This protocol outlines a method to assess the stability of the compound in different solvents under various conditions.

Materials:

  • This compound

  • A range of solvents

  • Vials with airtight seals

  • Temperature-controlled ovens or incubators

  • Light exposure chamber (optional, for photostability)

  • Analytical instrumentation for quantification (e.g., HPLC)

Procedure:

  • Prepare stock solutions of the compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into several vials.

  • Store the vials under different conditions:

    • Temperature: e.g., Room temperature (25 °C), elevated temperature (40 °C), refrigerated (4 °C).

    • Light: Protected from light and exposed to light (as per ICH Q1B guidelines for photostability testing).

    • Atmosphere: Under ambient air and under an inert atmosphere (e.g., nitrogen).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each vial.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Calculate the percentage of the compound remaining at each time point to assess its stability.

Comparative Alternatives

For synthetic applications, several alternative substituted benzaldehydes can be considered, depending on the desired electronic properties and subsequent reactivity.

Table 4: Alternative Substituted Benzaldehydes for Comparison

CompoundKey FeaturesPotential Applications
4-BromobenzaldehydeA common building block with an electron-withdrawing bromine atom.[6]General organic synthesis, cross-coupling reactions.[6]
4-NitrobenzaldehydeContains a strongly electron-withdrawing nitro group, enhancing aldehyde reactivity.Synthesis of pharmaceuticals and dyes where high electrophilicity is required.
4-MethoxybenzaldehydeFeatures an electron-donating methoxy group, which may decrease aldehyde reactivity.Used in fragrance and flavor industries, and as an intermediate in organic synthesis.
4-(1H-Pyrazol-1-yl)benzaldehydeThe unsubstituted pyrazole analog, for assessing the effect of the bromo substituent.Synthesis of pyrazole-containing bioactive molecules.
4-Formylphenylboronic acidA versatile reagent for Suzuki coupling reactions to introduce an aldehyde-functionalized aryl group.Cross-coupling reactions for the synthesis of complex molecules.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a given solvent.

G Workflow for Performance Evaluation cluster_prep Preparation cluster_eval Performance Evaluation cluster_analysis Analysis cluster_conclusion Conclusion prep_compound This compound eval_solubility Determine Solubility (Qualitative & Quantitative) prep_compound->eval_solubility eval_stability Assess Stability (Temperature, Light, Atmosphere) prep_compound->eval_stability eval_reactivity Evaluate Reactivity (e.g., Nucleophilic Addition) prep_compound->eval_reactivity prep_solvent Select Solvent System prep_solvent->eval_solubility prep_solvent->eval_stability prep_solvent->eval_reactivity analysis_data Collect & Analyze Data (HPLC, UV-Vis) eval_solubility->analysis_data eval_stability->analysis_data eval_reactivity->analysis_data analysis_compare Compare with Alternatives analysis_data->analysis_compare conclusion_report Generate Performance Report analysis_compare->conclusion_report

References

The Pivotal Role of Substituents in the Biological Activity of Pyrazole Benzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of pyrazole-based compounds reveals that modifications to the chemical scaffold can significantly influence their therapeutic potential. While a comprehensive SAR study on 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde derivatives is not extensively documented in publicly available literature, analysis of closely related pyrazole-4-carbaldehyde derivatives provides valuable insights into the impact of various functional groups on their antimicrobial and anticancer activities. This guide synthesizes findings from multiple studies to offer a comparative overview for researchers in drug discovery and development.

Derivatives of pyrazole-4-carbaldehyde are frequently investigated for their biological properties, with the aldehyde functional group serving as a versatile handle for the synthesis of a wide array of compounds, including Schiff bases and chalcones. The electronic and steric properties of substituents on the pyrazole and benzaldehyde rings play a crucial role in determining the potency and selectivity of these molecules.

Comparative Antimicrobial Activity of Pyrazole Schiff Base Derivatives

Schiff bases, formed by the condensation of pyrazole-4-carbaldehydes with various amines, have demonstrated notable antimicrobial activity. The nature of the substituent on the amine moiety significantly modulates this activity. A study on a series of pyrazole Schiff bases highlighted that the presence of electron-donating groups could enhance antibacterial efficacy. For instance, a thiazole-containing pyrazole Schiff base exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the reference drug chloramphenicol.[1]

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. Data from various studies on pyrazole derivatives show a range of activities against different bacterial and fungal strains. For example, certain pyrazole derivatives have shown MIC values as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis.[2] Another study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives reported MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates.[3]

Below is a comparative table summarizing the antimicrobial activity of representative pyrazole Schiff base derivatives.

Compound IDR Group (Substituent on Amine)Test OrganismMIC (µg/mL)
QP7 o-hydroxy, p-carboxy phenylKlebsiella pneumoniae12.22 x 10⁻³ (µM/ml)
QP7 o-hydroxy, p-carboxy phenylE. coli24.44 x 10⁻³ (µM/ml)
Compound 3 ThiazoleS. aureus, S. pyogenesBetter than Chloramphenicol
Compound 5a DimethylaminoS. aureus, E. coli0.25
Compound 5c -E. coli, B. subtilis64
Compound 6c -E. coli, B. subtilis64

Note: The data presented is from studies on various pyrazole-4-carbaldehyde derivatives, not specifically this compound.

Structure-Activity Relationship in Anticancer Pyrazole Derivatives

In the realm of oncology, pyrazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

The anticancer activity of pyrazole derivatives is highly dependent on their substitution pattern. For instance, a study on benzimidazole linked pyrazole derivatives showed that many of the synthesized compounds exhibited potent antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[4] Another research highlighted that the introduction of a chloro substituent on a pyrazoline derivative increased its cytotoxic activity, whereas a hydroxyl substituent decreased it.[4]

The following table presents a summary of the anticancer activity of selected pyrazole derivatives against various cancer cell lines.

Compound SeriesCancer Cell LineIC50 (µM)
Benzofuro[3,2-c]pyrazoles K562 (Leukemia)Highly Active
Benzofuro[3,2-c]pyrazoles A549 (Lung)Highly Active
Pyrano[2,3-c]pyrazoles A549, NCI-H522 (Lung)Lower than reference drugs
1-Aroyl-3,5-dimethyl-1H-pyrazoles 60 Human Cancer Cell LinesActive at 10 µM
Quinolin-2(1H)-one-based pyrazoles HeLa, HCT-116, HCT-8 (Cervical, Colon)Active
Pyrazole-based Compounds (L2) CFPAC-1 (Pancreatic)61.7 ± 4.9

Note: The data is a compilation from various studies on different pyrazole scaffolds and not limited to derivatives of this compound.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of the antimicrobial and anticancer activities of pyrazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound in microplate wells Inoculation Inoculate each well with the bacterial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubate Incubate plates at 37°C for 18-24 hours Inoculation->Incubate Observation Visually inspect wells for turbidity (bacterial growth) Incubate->Observation MIC_Determination Determine MIC: lowest concentration with no visible growth Observation->MIC_Determination MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in a 96-well plate Incubate_Adherence Incubate for 24h to allow cell adherence Seed_Cells->Incubate_Adherence Add_Compound Treat cells with various concentrations of the test compound Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for a specified period (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 4h Incubate_Treatment->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Add_Solubilizer->Measure_Absorbance

References

assessing the efficacy of kinase inhibitors derived from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of kinase inhibitors, with a focus on the potential of pyrazole-based scaffolds. While specific efficacy data for kinase inhibitors directly derived from 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not extensively available in peer-reviewed literature, this guide offers a broader comparison of structurally related pyrazole-based kinase inhibitors, alongside detailed experimental protocols for evaluating their efficacy.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core.[1][2][3] These compounds target a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide will delve into the efficacy of various pyrazole-containing kinase inhibitors, providing a framework for assessing novel compounds, including those that could be synthesized from this compound.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

To provide a comprehensive overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole-based kinase inhibitors against various kinases and cancer cell lines. This data, gathered from various studies, allows for a comparative assessment of their potency.

Compound/InhibitorTarget Kinase(s)Target Cell Line(s)IC50 (nM)Reference(s)
Afuresertib (GSK2110183) Akt1-1.3[1]
HCT116 (Colon)950[1]
Compound 6 (Li et al.) Aurora A-160[1]
HCT116 (Colon)390[1]
MCF7 (Breast)460[1]
Compound 7 (Pyrazolyl Benzimidazole) Aurora A, Aurora B-28.9 (Aurora A), 2.2 (Aurora B)[4]
A549 (Lung)487[4]
HT29 (Colon)381[4]
Compound 10 (Bcr-Abl Inhibitor) Bcr-Abl-14.2[4]
K562 (Leukemia)270[4]
Compound 16 (Chk2 Inhibitor) Chk2-48.4[4]
Compound 17 (Chk2 Inhibitor) Chk2-17.9[4]
Compound 22 (CDK Inhibitor) CDK2, CDK5-24 (CDK2), 23 (CDK5)[1]
Compound 24 (CDK1 Inhibitor) CDK1HepG2 (Liver)50[1]
Huh7 (Liver)65[1]
Compound 25 (CDK1 Inhibitor) CDK1HCT116 (Colon)35[1]
Compound 29 (EGFR/HER-2 Inhibitor) EGFR, HER-2-210 (EGFR), 1080 (HER-2)[1]
Ruxolitinib JAK1, JAK2-~3 (JAK1/2)[2]
Pexmetinib p38 MAPK, Tie-2-Nanomolar range[2]
Golidocitinib (AZD4205) JAK1-Potent, specific values not provided[2]
Haspin Inhibitor 1b Haspin-57[5]
Haspin Inhibitor 1c Haspin-66[5]
Haspin Inhibitor 2c Haspin-62[5]
JNK3 Inhibitor 1 JNK3-630[6]
FN-1501 FLT3, CDK2, CDK4, CDK6MV4-11 (Leukemia)8[7]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)HCT116~3 (Aurora A/B)[8]

Experimental Protocols

Accurate assessment of kinase inhibitor efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two key assays: an in vitro kinase inhibition assay and a cell-based viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9][10][11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase and substrate in the kinase reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase) in the kinase reaction buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[10]

  • Kinase Reaction:

    • In a white, opaque plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

    • Include control wells:

      • "No kinase" control (buffer instead of kinase) to determine background signal.

      • "No inhibitor" control (vehicle, e.g., DMSO, instead of test compound) to determine 100% kinase activity.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADP-Glo Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->Add_ADP_Glo_Reagent Incubate Deplete_ATP Deplete remaining ATP Add_ADP_Glo_Reagent->Deplete_ATP Add_Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Add_Detection_Reagent Convert_ADP_to_ATP Convert ADP to ATP Add_Detection_Reagent->Convert_ADP_to_ATP Luminescence Luminescence Convert_ADP_to_ATP->Luminescence Data_Analysis Data_Analysis Luminescence->Data_Analysis Measure MTT Cell Viability Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add Kinase Inhibitor Incubate_Overnight->Add_Inhibitor Incubate_Exposure Incubate for Exposure Period Add_Inhibitor->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate % Viability Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates Gene Expression

References

yield comparison of different synthetic routes to 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic pathways to produce 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry. We will explore three distinct routes, presenting a quantitative comparison of their yields, detailed experimental protocols, and a visual representation of the synthetic strategies.

At a Glance: Yield Comparison of Synthetic Routes

The following table summarizes the estimated overall yields for the different synthetic routes to this compound.

RouteDescriptionKey ReactionsEstimated Overall Yield (%)
1 Direct N-Arylation of 4-bromopyrazoleBuchwald-Hartwig or Chan-Lam Coupling60-93%
2 Sequential N-Arylation, Bromination, and OxidationUllmann Condensation, Electrophilic Bromination, Oxidation~55-65%
3 Vilsmeier-Haack Formylation ApproachHydrazone formation, Vilsmeier-Haack Reaction~50-60% (for an isomeric product)

Synthetic Route Analysis and Comparison

Here, we delve into the specifics of each synthetic pathway, outlining the underlying chemical transformations and providing insights into their advantages and disadvantages.

Route 1: Direct N-Arylation of 4-bromopyrazole

This convergent approach involves the direct coupling of 4-bromopyrazole with a 4-formylphenyl synthon in a single step. The two most effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers high yields and functional group tolerance. The reaction of 4-bromo-1H-1-tritylpyrazole with amines has been reported to proceed in yields of 60-67%[1]. While this specific example does not use an aryl partner, the general robustness of the Buchwald-Hartwig reaction suggests that high yields are attainable for the desired transformation.

  • Chan-Lam Coupling: This copper-catalyzed N-arylation provides a cost-effective alternative to palladium-based methods. The Chan-Lam coupling of aryl boronic acids with amines can proceed rapidly at room temperature with yields up to 93%[2].

Advantages:

  • Convergent and step-economical.

  • Potentially high yields in the final step.

Disadvantages:

  • May require expensive palladium catalysts and ligands (Buchwald-Hartwig).

  • Optimization of reaction conditions may be necessary to achieve high yields.

Route 2: Sequential N-Arylation, Bromination, and Oxidation

This linear sequence involves the initial synthesis of 1-(p-tolyl)-1H-pyrazole, followed by bromination at the 4-position of the pyrazole ring, and concluding with the oxidation of the tolyl group to the desired benzaldehyde.

  • N-Arylation: The synthesis of 1-(p-tolyl)-1H-pyrazole can be achieved via an Ullmann condensation of pyrazole with a p-tolyl halide.

  • Bromination: The subsequent electrophilic bromination of the 1-arylpyrazole at the electron-rich 4-position is typically a high-yielding step. For instance, the iodination of a similar substrate, 1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, proceeds with a yield of 81%[3].

  • Oxidation: The final step involves the oxidation of the methyl group of the tolyl substituent to a formyl group. Various oxidizing agents can be employed for this transformation.

Advantages:

  • Utilizes well-established and reliable reactions.

  • Starting materials are readily available.

Disadvantages:

  • Longer synthetic sequence, which can lead to a lower overall yield.

  • The final oxidation step may require careful optimization to avoid over-oxidation or side reactions.

Route 3: Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including pyrazoles. A plausible route would involve the reaction of a substituted hydrazone with the Vilsmeier reagent (a mixture of DMF and POCl₃) to form the pyrazole-4-carbaldehyde core.

While a direct synthesis of the target molecule via this route is not readily found in the literature, the synthesis of an isomer, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been reported with a 56% yield[4]. This indicates the feasibility of the Vilsmeier-Haack reaction for constructing the core structure, although the synthesis of the specific target isomer would require a different starting hydrazone.

Advantages:

  • A well-established method for the synthesis of pyrazole-4-carbaldehydes.

Disadvantages:

  • The synthesis of the required starting hydrazone may be challenging.

  • The regioselectivity of the Vilsmeier-Haack reaction can sometimes be an issue.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below. These protocols are based on analogous transformations found in the literature and may require optimization for the specific synthesis of this compound.

Protocol for Route 1: Buchwald-Hartwig Amination (General Procedure)

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides[5].

Materials:

  • 4-bromobenzaldehyde (1 equiv.)

  • 4-bromo-1H-pyrazole (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • BINAP (0.08 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzaldehyde, 4-bromo-1H-pyrazole, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol for Route 2 (Step 2): Bromination of 1-Arylpyrazole (Analogous Procedure)

This protocol is based on the iodination of a 1-aryl-3-trifluoromethyl-1H-pyrazole[3].

Materials:

  • 1-(p-tolyl)-1H-pyrazole (1 equiv.)

  • N-Bromosuccinimide (NBS) (1.1 equiv.)

  • Acetonitrile

Procedure:

  • Dissolve 1-(p-tolyl)-1H-pyrazole in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-bromo-1-(p-tolyl)-1H-pyrazole.

Protocol for Route 3: Vilsmeier-Haack Reaction (Analogous Procedure)

This protocol is adapted from the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[4].

Materials:

  • Appropriate hydrazone precursor

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the hydrazone precursor to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflow of the compared synthetic routes.

Synthetic_Routes_Comparison cluster_route1 Route 1: Direct N-Arylation cluster_route2 Route 2: Sequential Synthesis cluster_route3 Route 3: Vilsmeier-Haack Approach start1 4-Bromopyrazole + 4-Formylphenyl Synthon end1 This compound start1->end1 Buchwald-Hartwig or Chan-Lam Coupling (60-93%) start2 Pyrazole + p-Tolyl Halide inter2a 1-(p-Tolyl)-1H-pyrazole start2->inter2a Ullmann Condensation inter2b 4-Bromo-1-(p-tolyl)-1H-pyrazole inter2a->inter2b Bromination (~81%) end2 This compound inter2b->end2 Oxidation start3 Hydrazone Precursor end3 Isomeric Product: 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde start3->end3 Vilsmeier-Haack Reaction (~56%)

Caption: Comparison of three synthetic routes to this compound.

Logical_Flow_Comparison title Decision Framework for Selecting a Synthetic Route start Define Target: This compound route1 Route 1: Direct N-Arylation start->route1 route2 Route 2: Sequential Synthesis start->route2 route3 Route 3: Vilsmeier-Haack start->route3 eval1 Evaluate Route 1: - Step economy - Catalyst cost - Yield variability route1->eval1 eval2 Evaluate Route 2: - Number of steps - Overall yield - Reagent availability route2->eval2 eval3 Evaluate Route 3: - Substrate availability - Regioselectivity - Isomer formation route3->eval3 conclusion Select Optimal Route Based on: - Cost - Time - Scalability - Desired Purity eval1->conclusion eval2->conclusion eval3->conclusion

Caption: Logical workflow for selecting the optimal synthetic route.

References

Safety Operating Guide

Proper Disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde as a hazardous, halogenated organic waste. Engage a licensed chemical waste disposal service for final disposal.[1] Never dispose of this chemical down the drain.[1][2]

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of this compound, a compound that, due to its brominated and pyrazole-containing structure, requires careful handling as hazardous waste.[3][4] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

I. Hazard Assessment and Safety Precautions

Immediate Safety and Handling:

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1][5] This includes:

  • Safety glasses or goggles[1][2][5]

  • Chemical-resistant gloves[1][2][5]

  • A laboratory coat[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][6]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] The following steps outline the process for accumulating and preparing the waste for pickup.

1. Waste Segregation:

Proper segregation is the most critical first step to prevent accidental chemical reactions and ensure correct disposal.[1]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid halogenated organic waste.[1][3]

    • Contaminated materials such as weighing papers, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this container.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid halogenated organic waste.[1][3]

    • Do not mix solutions of this compound with non-halogenated organic waste or aqueous waste streams.[1][7]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4] Polyethylene containers are often suitable for halogenated solvent waste.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[4][9] The label should also include:

    • The full chemical name: "this compound" and any other constituents with their approximate concentrations.[4]

    • The date when waste was first added to the container.[4]

    • The name of the principal investigator and the laboratory location.[4]

3. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[4]

  • This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][9]

  • Ensure the container is stored in secondary containment to prevent spills.[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide a detailed inventory of the waste, including the chemical names and quantities.[1]

  • Follow their specific instructions for packaging and preparing the waste for transport.[1]

Data and Visual Guides

Quantitative Disposal Guidelines

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the disposal of related laboratory waste streams.

Waste TypeContainerDisposal StreamKey Instructions
Solid Chemical Labeled, sealed, compatible containerSolid Halogenated Organic WasteSegregate from other waste types. Include contaminated disposables.
Liquid Solutions Labeled, sealed, compatible containerLiquid Halogenated Organic WasteDo not mix with non-halogenated or aqueous waste.[3]
Contaminated PPE Labeled, sealed, compatible containerSolid Halogenated Organic WasteDispose of gloves and other PPE after use in accordance with applicable laws.[5]
Empty Containers Original containerHazardous Waste or DecontaminatedRinse container three times; the first rinsate must be collected as hazardous waste.[4] Follow institutional guidelines for disposal of decontaminated containers.
Experimental Protocols

Protocol for Decontamination of Empty Containers:

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue of this compound.

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid halogenated organic hazardous waste.[4]

  • Subsequent Rinses: Perform at least two additional rinses. These may also need to be collected as hazardous waste depending on institutional policies.

  • Final Disposal: Once decontaminated, the container can be disposed of according to your institution's procedures for non-hazardous glass or plastic recycling.[4]

Diagrams

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Preparation for Disposal Solid Solid this compound & Contaminated Materials SolidWaste Solid Halogenated Organic Waste Container Solid->SolidWaste Liquid Solutions Containing this compound LiquidWaste Liquid Halogenated Organic Waste Container Liquid->LiquidWaste Labeling Label as Hazardous Waste SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Designated Accumulation Area Labeling->Storage Disposal Licensed Chemical Waste Disposal Service Storage->Disposal

Caption: Workflow for the proper disposal of this compound.

G cluster_properties Chemical Properties Compound This compound Halogenated Brominated (Halogenated) Organic Compound Compound->Halogenated Pyrazole Pyrazole Derivative Compound->Pyrazole HazardousWaste Treat as Hazardous Waste Halogenated->HazardousWaste Pyrazole->HazardousWaste SpecialDisposal Requires Special Disposal (Halogenated Waste Stream) HazardousWaste->SpecialDisposal

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[2]
A complete suit protecting against chemicals or a lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator is required.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-risk scenarios, ABEKP2 (EU EN 143) respirator cartridges should be used.[2]
Hazard Identification and First Aid

Understanding the potential hazards and appropriate first aid measures is critical for immediate and effective response in case of an incident.

Exposure Route Potential Hazards First Aid Procedures
Inhalation May cause respiratory irritation.[2]Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Causes skin irritation and may cause an allergic skin reaction.[2]Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Eye Contact Causes serious eye irritation.[2]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Harmful if swallowed.[2]Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Handling and Storage

Proper handling and storage are paramount to maintaining the chemical's stability and preventing accidental exposure.

Aspect Procedure
Handling Wash hands and face thoroughly after handling. Use only in a well-ventilated area and avoid generating dust.[1][2] Keep the container tightly closed when not in use.[1] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[3]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] Keep containers tightly closed and protected from light.[1]
Incompatibilities Strong oxidizing agents.[1]
Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental safety and regulatory compliance.

Procedure Steps
Accidental Release 1. Evacuate personnel from the area.2. Wear appropriate personal protective equipment as outlined in Section 1.3. For dry spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]4. Ensure adequate ventilation.[1]
Disposal 1. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3]2. Do not allow the product to enter drains.[2]3. Contaminated packaging should be disposed of as unused product.[2]

Experimental Workflow & Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed handling Chemical Handling in Ventilated Area ppe->handling Proceed spill Accidental Spill Occurs handling->spill If Spill experiment Experimental Procedure handling->experiment Proceed spill_response Spill Response Protocol spill->spill_response Activate spill_response->handling Resume When Safe decontamination Decontamination of Workspace & Equipment experiment->decontamination Complete waste Waste Segregation & Collection decontamination->waste Proceed disposal Proper Chemical Disposal waste->disposal Proceed end End of Procedure disposal->end Complete

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.